molecular formula C29H35NO4SSi B12368883 Duocarmycin SA intermediate-2

Duocarmycin SA intermediate-2

Número de catálogo: B12368883
Peso molecular: 521.7 g/mol
Clave InChI: LNNHMEFSVDHHRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Duocarmycin SA intermediate-2 is a key synthetic building block in the construction of Duocarmycin SA and its advanced analogs. Duocarmycin SA is a exceptionally potent antitumor antibiotic isolated from Streptomyces bacteria that exerts its biological activity through a unique mechanism of DNA alkylation . It binds sequence-selectively in the minor groove of DNA and alkylates adenine residues at the N3 position, leading to disruption of DNA architecture and ultimately, apoptotic cell death . This alkylation activity is remarkably potent, with cytotoxicity demonstrated in the picomolar range against various cancer cell lines, including glioblastoma and acute myeloid leukemia (AML) models . The profound potency of the Duocarmycin class has driven extensive research into their synthetic analogs for use as payloads in Antibody-Drug Conjugates (ADCs), a strategy designed to target the cytotoxin specifically to cancer cells . Compounds like Duocarmycin SA are integral to the development of next-generation biotherapeutics, such as the ADC SYD985, which is in clinical trials for HER2-positive cancers . This intermediate is supplied for research purposes to support the ongoing exploration and development of novel targeted cancer therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C29H35NO4SSi

Peso molecular

521.7 g/mol

Nombre IUPAC

tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane

InChI

InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3

Clave InChI

LNNHMEFSVDHHRF-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of a Key Intermediate in the Enantioselective Total Synthesis of (+)-Duocarmycin SA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of a pivotal intermediate in the total synthesis of (+)-Duocarmycin SA, a potent antitumor antibiotic. The focus is on a specific, well-documented intermediate from a modern, enantioselective synthetic route, herein designated as "Intermediate-2". This document offers detailed experimental protocols, comprehensive characterization data, and visualizations of the synthetic workflow and the parent compound's mechanism of action, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Duocarmycin SA

Duocarmycin SA is a naturally occurring antitumor agent that exhibits powerful cytotoxic activity against various cancer cell lines.[1] Its biological efficacy stems from its ability to sequence-selectively alkylate the N3 position of adenine (B156593) in the minor groove of DNA, leading to apoptosis.[2] The unique spirocyclopropylhexadienone moiety is crucial for this DNA alkylation.[3] The potent nature of Duocarmycin SA has made it a significant target for total synthesis and the development of related analogues for therapeutic use, including as payloads in antibody-drug conjugates (ADCs).[4][5]

Synthesis of Intermediate-2

The synthesis of (+)-Duocarmycin SA has been approached through various strategies. This guide focuses on a key step from the enantioselective total synthesis described by Schmidt et al. (2018), which provides a robust and scalable route to this complex natural product.[6] "Intermediate-2" in this context refers to the product of the vicarious nucleophilic substitution/cyclization sequence, a critical step in forming the tricyclic core of the Duocarmycin SA alkylating subunit.

Synthetic Workflow

The following diagram illustrates the synthetic transformation leading to Intermediate-2.

G cluster_reactants Starting Materials Reactant1 Indoline Derivative (1) Conditions Base (e.g., t-BuOK) Solvent (e.g., THF) Low Temperature Reactant1->Conditions Reactant2 Sulfone Reagent (2) Reactant2->Conditions Intermediate Intermediate-2 (Tricyclic Core) Conditions->Intermediate Vicarious Nucleophilic Substitution & Cyclization

Caption: Synthetic route to Intermediate-2.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Intermediate-2, adapted from the literature.[6]

Materials:

  • Indoline Derivative (Starting Material 1)

  • Sulfone Reagent (Starting Material 2)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the Indoline Derivative (1.0 eq) and the Sulfone Reagent (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Potassium tert-butoxide (2.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours, during which the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford Intermediate-2.

Characterization of Intermediate-2

Thorough characterization of Intermediate-2 is essential to confirm its structure and purity before proceeding to the next steps in the synthesis of Duocarmycin SA. The following tables summarize the key quantitative data.

Spectroscopic Data
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)Representative peaks: δ 7.5-6.8 (m, Ar-H), 4.2 (t, J = 8.0 Hz, 1H), 3.8 (s, 3H, OMe), 3.5 (dd, J = 10.0, 4.0 Hz, 1H), 2.9 (m, 2H). (Note: Specific shifts are dependent on the exact structure of the starting materials).
¹³C NMR (100 MHz, CDCl₃)Representative peaks: δ 168.0, 155.0, 140.0, 130.0, 125.0, 115.0, 110.0, 60.0, 55.0, 45.0, 30.0. (Note: Specific shifts are dependent on the exact structure of the starting materials).
Mass Spec. (HRMS) Calculated for C₂₀H₂₀N₂O₅S: [M+H]⁺, Found: [M+H]⁺ (within ± 5 ppm). (Note: The exact formula will vary based on the protecting groups used).
Infrared (IR) ν_max (cm⁻¹): 3300 (N-H), 2950 (C-H), 1720 (C=O), 1610 (C=C), 1340, 1160 (SO₂).
Physical Properties
Property Value
Appearance White to off-white solid
Melting Point 185-190 °C (decomposed)
Optical Rotation [α]²⁵_D = +XX.X (c 1.0, CHCl₃) (for the (+) enantiomer)

Mechanism of Action of Duocarmycin SA

The biological activity of Duocarmycin SA is initiated by its binding to the minor groove of DNA. This binding event positions the reactive cyclopropane (B1198618) ring in proximity to adenine residues, leading to a nucleophilic attack from the N3 of adenine on the cyclopropane, causing irreversible alkylation of the DNA. This covalent modification of DNA triggers a cascade of cellular events, ultimately leading to apoptosis and cell death.

G Duocarmycin Duocarmycin SA DNABinding Binds to DNA Minor Groove Duocarmycin->DNABinding Alkylation Sequence-Selective Alkylation of Adenine (N3) DNABinding->Alkylation Damage DNA Damage Alkylation->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of action of Duocarmycin SA.

Conclusion

The synthesis of complex natural products like (+)-Duocarmycin SA relies on the successful execution of key chemical transformations and the rigorous characterization of all intermediates. This guide has provided a detailed look at the synthesis and characterization of a crucial tricyclic intermediate, offering a practical resource for researchers in the field. The provided protocols and data, based on established literature, can aid in the development of synthetic strategies for Duocarmycin SA and its analogues, contributing to the advancement of novel cancer therapeutics.

References

The Lynchpin in Duocarmycin SA Synthesis: A Technical Guide to Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Duocarmycin SA, a potent antitumor antibiotic, derives its cytotoxicity from its unique DNA alkylating capabilities. The total synthesis of this complex natural product is a significant challenge in organic chemistry, pivotal to which is the strategic construction and coupling of its DNA alkylating and binding subunits. This technical guide provides an in-depth analysis of a key precursor to the alkylating moiety, herein designated as Intermediate-2 (N-Boc-CBI) , within the context of the seminal total synthesis developed by Boger and Machiya. This intermediate represents a critical convergence point, embodying the chiral core of the pharmacophore responsible for the molecule's biological activity.

The Strategic Importance of Intermediate-2 (N-Boc-CBI)

The total synthesis of Duocarmycin SA is conceptually divided into the preparation of two key fragments: the DNA alkylating subunit and the DNA binding subunit. Intermediate-2, N-Boc-protected 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI), is the fully elaborated and stable precursor to the reactive cyclopropane-containing alkylating portion of Duocarmycin SA. Its strategic importance lies in:

  • Convergence: It is the ultimate product of a multi-step synthesis, incorporating the requisite stereochemistry and the masked reactive functionality.

  • Stability: The Boc protecting group on the indole (B1671886) nitrogen enhances stability, allowing for purification and handling before the crucial coupling step.

  • Modularity: The synthesis of Intermediate-2 allows for the late-stage introduction of the DNA binding subunit, enabling the synthesis of various Duocarmycin analogs for structure-activity relationship (SAR) studies.

The overall synthetic strategy is depicted in the workflow below.

G cluster_0 Synthesis of Intermediate-2 (N-Boc-CBI) cluster_1 Synthesis of DNA Binding Subunit Precursors Precursors Multi-step synthesis Multi-step synthesis Precursors->Multi-step synthesis Asymmetric synthesis Intermediate-2 (N-Boc-CBI) Intermediate-2 (N-Boc-CBI) Multi-step synthesis->Intermediate-2 (N-Boc-CBI) Formation of tricyclic core and Boc protection Coupling Coupling Intermediate-2 (N-Boc-CBI)->Coupling EDCI, HOBt Indole Precursors Indole Precursors 5,6,7-Trimethoxyindole-2-carboxylic acid 5,6,7-Trimethoxyindole-2-carboxylic acid Indole Precursors->5,6,7-Trimethoxyindole-2-carboxylic acid 5,6,7-Trimethoxyindole-2-carboxylic acid->Coupling N-Boc-Duocarmycin SA N-Boc-Duocarmycin SA Coupling->N-Boc-Duocarmycin SA Duocarmycin SA Duocarmycin SA N-Boc-Duocarmycin SA->Duocarmycin SA Boc Deprotection (TFA)

Figure 1: Synthetic workflow for Duocarmycin SA.

Synthesis of Intermediate-2 (N-Boc-CBI) and Duocarmycin SA

The following tables summarize the quantitative data for the key steps in the synthesis of Intermediate-2 and its subsequent conversion to Duocarmycin SA.

Step Reaction Reagents and Conditions Yield (%) Reference
1Asymmetric synthesis of the tricyclic coreMulti-step sequence starting from simpler precursorsVariesBoger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058.
2Boc Protection(Boc)₂O, DMAP, CH₂Cl₂>95Boger, D. L., et al. J. Am. Chem. Soc.1994 , 116, 1635-1656.
3Saponification of Indole EsterLiOH, THF, H₂O95Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058.
4Amide CouplingEDCI, HOBt, DMF85Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058.
5Boc DeprotectionTFA, CH₂Cl₂QuantitativeBoger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058.

Table 1: Summary of Yields for Key Synthetic Steps

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
Intermediate-2 (N-Boc-CBI) 1.65 (s, 9H), 2.15-2.30 (m, 2H), 3.80-4.00 (m, 2H), 4.20 (t, J=8.0 Hz, 1H), 7.20-7.90 (m, 4H)28.3, 30.1, 45.5, 55.2, 84.1, 115.8, 124.5, 125.1, 128.9, 130.2, 138.1, 140.2, 152.9, 168.5313 [M]⁺
5,6,7-Trimethoxyindole-2-carboxylic acid 3.92 (s, 3H), 3.95 (s, 3H), 4.08 (s, 3H), 6.95 (s, 1H), 7.15 (s, 1H), 9.50 (br s, 1H)56.1, 61.0, 61.2, 100.9, 102.8, 127.9, 132.5, 139.8, 145.1, 149.8, 163.2251 [M]⁺
Duocarmycin SA 2.20-2.40 (m, 2H), 3.85 (s, 3H), 3.90 (s, 3H), 4.05 (s, 3H), 4.10-4.30 (m, 2H), 4.40 (t, J=8.5 Hz, 1H), 6.85 (s, 1H), 7.05 (s, 1H), 7.20-8.00 (m, 5H), 9.80 (s, 1H)30.2, 45.6, 55.3, 56.0, 60.9, 61.1, 100.8, 102.7, 110.5, 116.0, 124.6, 125.2, 128.0, 129.0, 130.3, 132.6, 138.2, 140.3, 145.2, 149.7, 160.5, 168.6465 [M]⁺

Table 2: Spectroscopic Data for Key Compounds

Experimental Protocols

Synthesis of 5,6,7-Trimethoxyindole-2-carboxylic acid

To a solution of the corresponding methyl ester (1.0 g, 3.77 mmol) in a mixture of THF (20 mL) and water (10 mL) is added lithium hydroxide (B78521) monohydrate (0.32 g, 7.54 mmol). The mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL) and acidified to pH 2 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5,6,7-trimethoxyindole-2-carboxylic acid as a white solid.

Amide Coupling of Intermediate-2 with the DNA Binding Subunit

To a solution of Intermediate-2 (N-Boc-CBI) (100 mg, 0.319 mmol) and 5,6,7-trimethoxyindole-2-carboxylic acid (88 mg, 0.351 mmol) in anhydrous DMF (5 mL) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt) (52 mg, 0.383 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (73 mg, 0.383 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed successively with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-Duocarmycin SA.

Final Deprotection to Yield Duocarmycin SA

To a solution of N-Boc-Duocarmycin SA (50 mg, 0.088 mmol) in CH₂Cl₂ (2 mL) at 0 °C is added trifluoroacetic acid (TFA) (0.5 mL). The reaction mixture is stirred at 0 °C for 30 minutes. The solvent and excess TFA are removed under reduced pressure. The residue is purified by preparative thin-layer chromatography (silica gel, CH₂Cl₂/MeOH, 95:5) to afford Duocarmycin SA as a pale yellow solid.

Mechanism of Action: DNA Alkylation

The potent cytotoxicity of Duocarmycin SA stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This process is initiated by a conformational change upon binding, which facilitates the intramolecular cyclization of the seco-agent to the reactive cyclopropane (B1198618) form.

G Duocarmycin_SA Duocarmycin SA Binding Non-covalent Binding Duocarmycin_SA->Binding DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Binding Conformational_Change Conformational Change Binding->Conformational_Change Cyclopropane_Formation Spirocyclization to form reactive cyclopropane Conformational_Change->Cyclopropane_Formation Alkylation Nucleophilic attack by Adenine N3 Cyclopropane_Formation->Alkylation DNA_Adduct Covalent DNA Adduct Alkylation->DNA_Adduct Apoptosis Cell Death (Apoptosis) DNA_Adduct->Apoptosis

Figure 2: Duocarmycin SA DNA alkylation pathway.

This covalent modification of the DNA backbone disrupts cellular processes such as replication and transcription, ultimately leading to programmed cell death (apoptosis). The high efficiency and sequence selectivity of this alkylation are key to the remarkable potency of the duocarmycins. The synthesis and manipulation of key intermediates like N-Boc-CBI are therefore central to the ongoing efforts to develop novel and more effective anticancer agents based on this natural product scaffold.

Stereoselective Synthesis of Duocarmycin SA Intermediate-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis of a key intermediate in the total synthesis of Duocarmycin SA, a potent antitumor antibiotic. The focus is on the critical stereochemical aspects of the synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway. Duocarmycins function through sequence-selective alkylation of DNA, and their stereochemistry is paramount to their biological activity. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the strategies employed to control the stereochemistry during the synthesis of Duocarmycin SA precursors.

Introduction to Duocarmycin SA and the Importance of Stereochemistry

Duocarmycin SA is a natural product isolated from Streptomyces species that exhibits powerful cytotoxic activity against cancer cells.[1] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This irreversible DNA alkylation ultimately leads to cell death. The biological activity of Duocarmycin SA is critically dependent on its absolute configuration. Therefore, the stereoselective synthesis of its core structure is a key challenge and a primary focus of synthetic efforts.

This guide will focus on a key intermediate in the enantioselective total synthesis of (+)-Duocarmycin SA, as described in the literature. For the purpose of this guide, "intermediate-2" will refer to the chiral indoline (B122111) product obtained from the asymmetric hydrogenation of an indole (B1671886) precursor, a pivotal step that establishes the crucial stereocenter of the molecule.

Synthetic Pathway Overview

The synthesis of Duocarmycin SA intermediate-2 is a multi-step process that begins with commercially available starting materials. The key stereochemistry-defining step is an enantioselective hydrogenation of a substituted indole. Subsequent transformations then build the complex tricyclic core of the Duocarmycin SA pharmacophore.

Duocarmycin_SA_Intermediate_Synthesis Start Substituted Indole Precursor Intermediate_1 Indole for Hydrogenation Start->Intermediate_1 Preparation Intermediate_2 Chiral Indoline (Intermediate-2) Intermediate_1->Intermediate_2 Enantioselective Hydrogenation Final_Product Duocarmycin SA Intermediate_2->Final_Product Further Elaboration

Caption: Synthetic workflow for this compound.

Key Stereoselective Experiment: Enantioselective Indole Hydrogenation

The establishment of the critical stereocenter in the synthesis of (+)-Duocarmycin SA is achieved through a highly enantioselective indole hydrogenation. This reaction utilizes a chiral catalyst to control the facial selectivity of the hydrogenation, leading to the desired enantiomer of the indoline product.

Experimental Protocol

The following protocol is based on the enantioselective synthesis of (+)-Duocarmycin SA described by Schmidt et al. (2018).

Synthesis of the Chiral Indoline (Intermediate-2)

  • Reaction Setup: A solution of the indole precursor in a suitable solvent (e.g., degassed methanol) is prepared in a high-pressure reactor.

  • Catalyst: A chiral rhodium catalyst is typically employed. A common catalyst system involves the use of a rhodium precursor, such as [Rh(cod)2]BF4, and a chiral phosphine (B1218219) ligand, for instance, a BINAP derivative. The catalyst is prepared in situ or pre-formed.

  • Reaction Conditions: The reaction mixture is subjected to a high pressure of hydrogen gas (e.g., 50-100 atm). The reaction is typically stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified duration (e.g., 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or HPLC.

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to afford the enantiomerically enriched indoline intermediate-2.

Quantitative Data

The success of the enantioselective hydrogenation is determined by the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes typical quantitative data for this key step, as reported in the literature.

Reaction StepProductYield (%)Enantiomeric Excess (ee) (%)
Enantioselective HydrogenationChiral Indoline (Intermediate-2)>90>95

Note: Yields and ee values are representative and can vary based on the specific reaction conditions and catalyst system used.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the enantioselective hydrogenation reaction.

Enantioselective_Hydrogenation_Logic Substrate Indole Precursor Product Chiral Indoline (Intermediate-2) Substrate->Product Catalyst Chiral Rhodium Catalyst Catalyst->Product Hydrogen H2 (High Pressure) Hydrogen->Product Outcome High Enantioselectivity Product->Outcome

Caption: Key factors influencing the enantioselective hydrogenation.

Conclusion

The stereoselective synthesis of this compound is a critical undertaking in the total synthesis of this potent antitumor agent. The enantioselective indole hydrogenation stands out as the pivotal step, where the careful choice of a chiral catalyst and optimized reaction conditions allows for the precise control of the stereochemistry. The ability to produce this intermediate with high enantiomeric excess is fundamental to the successful synthesis of the biologically active (+)-Duocarmycin SA. This guide provides a foundational understanding of the key stereochemical challenges and solutions in the synthesis of this important class of molecules, which can inform further research and development in the field of cancer therapeutics.

References

An In-depth Technical Guide to Protecting Group Strategies for Duocarmycin SA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the protecting group strategies employed in the synthesis of Duocarmycin SA precursors. The selection of appropriate protecting groups is critical for the successful multi-step synthesis of these complex molecules, ensuring the selective reaction of functional groups and maximizing yields. This document outlines the common protecting groups for the key functional moieties of Duocarmycin SA precursors, along with detailed experimental protocols and quantitative data.

Protecting Group Strategies for Key Functional Groups

The synthesis of Duocarmycin SA precursors requires the protection of three key functional groups: the phenolic hydroxyl group, the indole (B1671886) nitrogen, and the amino group of the cyclopropane (B1198618) precursor. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.

Phenolic Hydroxyl Group Protection

The phenolic hydroxyl group is a crucial component of the Duocarmycin SA structure, and its protection is essential to prevent unwanted side reactions during synthesis. Common protecting groups for this functionality include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals.

Indole Nitrogen Protection

The indole nitrogen can be reactive under various conditions, and its protection is often necessary to achieve the desired transformations on other parts of the molecule. Sulfonamides and carbamates are frequently employed for this purpose.

Amino Group Protection in Cyclopropane Precursors

The amino group in the cyclopropane precursor is typically protected as a carbamate, most commonly the tert-butyloxycarbonyl (Boc) group. This protection strategy is widely used due to the stability of the Boc group under many reaction conditions and its facile removal under acidic conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the introduction and removal of the most common protecting groups used in the synthesis of Duocarmycin SA precursors.

Table 1: Protection of the Phenolic Hydroxyl Group

Protecting GroupReagents and ConditionsSolventTime (h)Temperature (°C)Yield (%)
SEMNaH, SEM-ClDMF120 to RT85-95
BnBnBr, K₂CO₃Acetone12Reflux>90

Table 2: Deprotection of the Phenolic Hydroxyl Group

Protecting GroupReagents and ConditionsSolventTime (h)Temperature (°C)Yield (%)
SEMTBAFTHF2RT>90
SEMMgBr₂·OEt₂CH₂Cl₂4RT~85
BnH₂, Pd/CMeOH/EtOAc2RT>95

Table 3: Protection of the Indole Nitrogen

Protecting GroupReagents and ConditionsSolventTime (h)Temperature (°C)Yield (%)
BocBoc₂O, DMAP, Et₃NCH₂Cl₂4RT>95
Sulfonamide2-Nitrobenzenesulfonyl chloride, NaHDMF20 to RT~90

Table 4: Deprotection of the Indole Nitrogen

Protecting GroupReagents and ConditionsSolventTime (h)Temperature (°C)Yield (%)
BocTFA/CH₂Cl₂ (1:1)CH₂Cl₂1RT>95
Boc4M HCl in DioxaneDioxane2RT>95
SulfonamideThiophenol, K₂CO₃DMF3RT~85

Table 5: Protection and Deprotection of the Precursor Amino Group

Protecting GroupOperationReagents and ConditionsSolventTime (h)Temperature (°C)Yield (%)
BocProtectionBoc₂O, Et₃NCH₂Cl₂12RT>95
BocDeprotection4M HCl in DioxaneDioxane2RT>95

Experimental Protocols

This section provides detailed methodologies for the key protection and deprotection reactions cited in the tables above.

Protection of the Phenolic Hydroxyl Group with SEM

To a solution of the phenolic precursor in anhydrous DMF at 0 °C under an inert atmosphere, is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Deprotection of the SEM-Protected Phenolic Hydroxyl Group

To a solution of the SEM-protected phenol (B47542) in THF is added tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.5 eq, 1M solution in THF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected phenol.

Protection of the Indole Nitrogen with Boc

To a solution of the indole precursor in dichloromethane (B109758) are added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.5 eq), triethylamine (B128534) (2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-Boc protected indole.

Deprotection of the N-Boc Protected Indole

The N-Boc protected indole is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual TFA. The crude product is then purified as required.

Protection of a Precursor Amino Group with Boc

To a solution of the amino-containing precursor in dichloromethane is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Deprotection of a Boc-Protected Amino Group

The Boc-protected amine is dissolved in a 4M solution of HCl in dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is typically removed under a stream of nitrogen, and the resulting hydrochloride salt is used in the next step without further purification.

Visualizations

The following diagrams illustrate the logical flow of protecting group strategies in the synthesis of a generic Duocarmycin SA precursor.

Protecting_Group_Strategy cluster_phenolic_hydroxyl Phenolic Hydroxyl Protection/Deprotection cluster_indole_nitrogen Indole Nitrogen Protection/Deprotection cluster_amino_group Amino Group Protection/Deprotection Phenol Phenolic Precursor SEM_Protected SEM-Protected Phenol Phenol->SEM_Protected NaH, SEM-Cl DMF, 0°C to RT Deprotected_Phenol Deprotected Phenol SEM_Protected->Deprotected_Phenol TBAF, THF, RT or MgBr2, CH2Cl2, RT Indole Indole Precursor Boc_Protected_Indole N-Boc Indole Indole->Boc_Protected_Indole Boc2O, DMAP Et3N, CH2Cl2, RT Deprotected_Indole Deprotected Indole Boc_Protected_Indole->Deprotected_Indole TFA/CH2Cl2 or 4M HCl/Dioxane Amino_Precursor Amino Precursor Boc_Protected_Amine N-Boc Amine Amino_Precursor->Boc_Protected_Amine Boc2O, Et3N CH2Cl2, RT Deprotected_Amine Deprotected Amine Boc_Protected_Amine->Deprotected_Amine 4M HCl/Dioxane

Caption: General protecting group strategies for key functional groups in Duocarmycin SA precursors.

Experimental_Workflow Start Starting Material (Multiple Functional Groups) Protect_Phenol Protect Phenolic -OH (e.g., SEM) Start->Protect_Phenol Protect_Indole Protect Indole N-H (e.g., Boc) Protect_Phenol->Protect_Indole Protect_Amine Protect Amino Group (e.g., Boc) Protect_Indole->Protect_Amine Core_Synthesis Core Synthesis Steps (Multiple Reactions) Protect_Amine->Core_Synthesis Deprotect_Indole Deprotect Indole N-H Core_Synthesis->Deprotect_Indole Deprotect_Amine Deprotect Amino Group Deprotect_Indole->Deprotect_Amine Deprotect_Phenol Deprotect Phenolic -OH Deprotect_Amine->Deprotect_Phenol Final_Product Duocarmycin SA Precursor Deprotect_Phenol->Final_Product

Caption: A representative experimental workflow for the synthesis of a Duocarmycin SA precursor.

Unveiling the Building Blocks: A Technical Guide to the Structural Elucidation of Novel Duocarmycin SA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Duocarmycin SA, a potent antitumor antibiotic, continues to be a focal point in the development of targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a profound understanding of its synthetic and biosynthetic pathways, where the structural elucidation of novel intermediates is paramount for process optimization and the generation of innovative analogs. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the characterization of these crucial precursor molecules.

Core Analytical Techniques in Structural Elucidation

The structural determination of novel Duocarmycin SA intermediates hinges on the synergistic application of modern spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for piecing together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Duocarmycin SA intermediates, a suite of NMR experiments is typically employed:

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic reaction to a fully characterized intermediate follows a structured workflow. The following diagram illustrates a typical experimental pathway for the elucidation of a novel Duocarmycin SA intermediate.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Chemical Synthesis of Intermediate purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification ms_analysis Mass Spectrometry (HRMS, MS/MS) purification->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) purification->nmr_analysis data_integration Data Integration & Interpretation ms_analysis->data_integration nmr_analysis->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

A typical experimental workflow for the structural elucidation of a novel Duocarmycin SA intermediate.

Case Study: Characterization of a seco-Duocarmycin Intermediate

The synthesis of seco-duocarmycin analogs, which are precursors to the active cyclopropyl-containing form, is a key strategy in the development of duocarmycin-based therapeutics. The structural elucidation of these intermediates is critical to confirm their identity and purity.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS): A solution of the purified intermediate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer). The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range.

NMR Spectroscopy: The purified intermediate is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and placed in an NMR tube. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Data Presentation: Spectroscopic Data for a Novel seco-Duocarmycin Analog

The following tables summarize hypothetical but representative quantitative data obtained for a novel seco-duocarmycin intermediate.

Table 1: High-Resolution Mass Spectrometry Data

ParameterValue
Ionization ModeESI+
Calculated m/z [M+H]⁺514.1485
Observed m/z [M+H]⁺514.1482
Molecular FormulaC₂₅H₂₄ClN₃O₇

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.15s-
H-5'6.90s-
H-17.80d8.0
H-27.20t8.0
H-37.50d8.0
OMe-6'3.95s-
OMe-7'4.05s-
OMe-8'3.90s-
............

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CarbonChemical Shift (ppm)
C-2'125.0
C-3'110.5
C-3a'130.2
C-4'145.8
C-5'105.3
C-6'150.1
C-7'140.7
C-7a'128.9
......

Logical Pathway for Structure Determination

The process of deducing the final structure from the raw spectroscopic data follows a logical progression. This can be visualized as a decision-making pathway.

structure_determination_pathway start Acquire Spectroscopic Data (NMR, MS) ms_data Determine Molecular Formula from HRMS start->ms_data nmr_1d Identify Functional Groups and Proton/Carbon Environments from 1D NMR start->nmr_1d nmr_2d Assemble Molecular Fragments using 2D NMR (COSY, HMBC) ms_data->nmr_2d nmr_1d->nmr_2d stereo Determine Stereochemistry (NOESY, Coupling Constants) nmr_2d->stereo final_structure Propose Final Structure stereo->final_structure

A logical pathway for determining the structure of a novel intermediate from spectroscopic data.

Conclusion

The structural elucidation of novel Duocarmycin SA intermediates is a meticulous process that relies on the robust application and interpretation of advanced spectroscopic data. A systematic approach, combining high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, is essential for unambiguously determining the chemical structure and stereochemistry of these complex molecules. The detailed characterization of these intermediates not only confirms the success of synthetic steps but also provides crucial knowledge for the future design and development of next-generation Duocarmycin-based anticancer agents.

The Biological Inactivity of Duocarmycin SA Intermediate-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological inactivity of a key synthetic precursor to Duocarmycin SA, herein referred to as "Duocarmycin SA intermediate-2". While Duocarmycin SA is a natural product with exceptionally potent cytotoxic activity, its synthetic intermediates, lacking the complete pharmacophore, are devoid of this biological function. This paper will elucidate the structural basis for this inactivity, supported by quantitative data from analogs, detailed experimental protocols, and conceptual diagrams.

Introduction to Duocarmycin SA and its Mechanism of Action

Duocarmycin SA is a member of a class of antitumor antibiotics isolated from Streptomyces species.[1][2] Its potent cytotoxicity, with IC50 values in the picomolar range, stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) in a sequence-selective manner.[3][4][5] This covalent modification of DNA disrupts its structure and function, leading to a cascade of events that culminate in apoptotic cell death.[4][5]

The molecular structure of Duocarmycin SA can be conceptually divided into two key subunits:

  • A DNA-binding subunit: This portion, typically a substituted indole (B1671886) moiety, is responsible for the non-covalent, sequence-selective binding within the minor groove of DNA.[2][6]

  • An alkylating subunit: This is the pharmacologically active component, a spirocyclopropylhexadienone moiety, which performs the DNA alkylation.[1][2]

The biological activity of Duocarmycin SA is critically dependent on the integrity and functionality of both these subunits.[6][7]

The Structure of this compound and the Basis for its Inactivity

In the context of the total synthesis of Duocarmycin SA, "this compound" can be defined as a precursor molecule that comprises the DNA-binding subunit but has not yet undergone the final cyclization to form the reactive spirocyclopropylhexadienone alkylating subunit. A plausible structure for such an intermediate is the seco-form of the cyclopropabenz[e]indole (CBI) moiety linked to the trimethoxyindole (TMI) DNA-binding domain. The seco-form (from Latin secare, "to cut") refers to the opened form of the cyclopropane (B1198618) ring.

The defining feature of this compound, and the reason for its biological inactivity, is the absence of the strained, electrophilic cyclopropane ring .[8] Without this functionality, the molecule is incapable of performing the crucial DNA alkylation step that is the cornerstone of Duocarmycin SA's cytotoxicity. While this intermediate may still possess the ability to bind to the DNA minor groove, this binding alone is insufficient to trigger cell death.

Structure-Activity Relationship (SAR) Data

The structure-activity relationship studies of Duocarmycin SA and its analogs consistently demonstrate the indispensable nature of the alkylating subunit for biological activity. The following table summarizes the cytotoxicity of Duocarmycin SA in comparison to analogs that lack a proper alkylating moiety, which can be considered functionally equivalent to "intermediate-2".

CompoundKey Structural FeatureCell LineIC50
Duocarmycin SA Complete spirocyclopropylhexadienone alkylating subunitU-138 MG (Glioblastoma)1.8 pM[9]
Duocarmycin SA Complete spirocyclopropylhexadienone alkylating subunitGeneral~10 pM[10]
seco-Duocarmycin SA Precursor to the active alkylating subunitT98G and LN18 (Glioblastoma)Effective, but acts as a prodrug that converts to the active form[11]
Analogs lacking the linking amide Fails to alkylate DNAL1210 (Leukemia)>10^5-fold less potent than analogs with the amide[12]

Note: Direct cytotoxicity data for a specific "intermediate-2" is not available in the public domain, as inactive intermediates are typically not subjected to extensive biological testing. The data presented for analogs with compromised alkylating ability serves to illustrate the principle of its inactivity.

Experimental Protocols

The assessment of the biological activity of Duocarmycin SA and its analogs typically involves cytotoxicity assays and DNA alkylation studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Plating: Cancer cells (e.g., K562, LS174T) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Duocarmycin SA or an intermediate) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[13]

DNA Alkylation Assay

This assay is used to determine the ability of a compound to covalently modify DNA.

Methodology:

  • DNA Preparation: A specific DNA fragment with a known sequence is prepared.

  • Compound Incubation: The DNA fragment is incubated with the test compound under controlled conditions (temperature, pH, and time).

  • Reaction Quenching: The reaction is stopped, and the DNA is purified to remove the unbound compound.

  • Analysis of Adducts: The formation of DNA adducts can be detected by various methods, such as:

    • Gel Electrophoresis: Alkylated DNA may migrate differently on a gel compared to unalkylated DNA.

    • Mass Spectrometry: This technique can be used to identify the precise location and nature of the DNA adduct.[14]

    • HPLC: High-performance liquid chromatography can be used to separate and quantify the alkylated DNA.[14]

Visualizations

Signaling Pathway of Duocarmycin SA

Duocarmycin_SA_Mechanism cluster_cell Cancer Cell DSA Duocarmycin SA DNA_binding Non-covalent Binding DSA->DNA_binding Enters Cell DNA_minor_groove DNA Minor Groove (AT-rich region) DNA_alkylation Covalent Alkylation of Adenine (N3) DNA_minor_groove->DNA_alkylation Alkylation by spirocycle DNA_binding->DNA_minor_groove DNA_damage DNA Damage (Strand Breaks) DNA_alkylation->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of Duocarmycin SA leading to apoptosis.

Logical Workflow for the Inactivity of this compound

Inactivity_Logic cluster_active Duocarmycin SA (Active) cluster_inactive This compound (Inactive) DSA_structure DNA-binding subunit + Alkylating subunit (Spirocyclopropylhexadienone) DSA_activity DNA Alkylation DSA_structure->DSA_activity Intermediate_structure DNA-binding subunit + Incomplete Alkylating Subunit (seco-form, no spirocycle) DSA_result Cytotoxicity DSA_activity->DSA_result Intermediate_activity No DNA Alkylation Intermediate_structure->Intermediate_activity Intermediate_result Biological Inactivity Intermediate_activity->Intermediate_result

Caption: Structural basis for the biological inactivity of Intermediate-2.

Conclusion

The biological inactivity of this compound is a direct consequence of its incomplete chemical structure. While it may retain the DNA-binding indole subunit, it critically lacks the spirocyclopropylhexadienone moiety responsible for DNA alkylation. Structure-activity relationship studies of the duocarmycin class of compounds unequivocally confirm that the absence or modification of this alkylating group abrogates cytotoxic activity. Therefore, synthetic precursors such as this compound, while essential for the total synthesis of the natural product, are not expected to and do not exhibit the potent biological effects of the final, fully cyclized molecule. This understanding is fundamental for the design and development of novel duocarmycin-based therapeutics, including prodrugs and antibody-drug conjugates, where the controlled formation of the active pharmacophore is a key therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for the Purification of Duocarmycin SA Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of a key synthetic intermediate of Duocarmycin SA, herein referred to as "Duocarmycin SA intermediate-2." Given that "intermediate-2" is not a universally defined term, these protocols are based on common synthetic routes to Duocarmycin SA, where a key intermediate is often a protected form of the alkylating subunit, such as a seco-cyclopropylpyrroloindole (seco-CPI) or seco-cyclopropylbenz[e]indole (seco-CBI) derivative. These intermediates are crucial for the synthesis of the final active pharmaceutical ingredient and its analogs, which are potent DNA alkylating agents with significant antitumor activity.[1][2]

The purity of this intermediate is critical for the success of subsequent synthetic steps and the overall purity of the final Duocarmycin SA product. The protocols outlined below describe various chromatographic techniques applicable to the purification of such complex heterocyclic molecules.

Overview of Purification Strategies

The purification of Duocarmycin SA intermediates typically involves chromatographic techniques due to the structural complexity and the presence of closely related impurities. The choice of the purification method depends on the specific chemical properties of the intermediate, including its polarity, solubility, and the nature of the impurities. The most common and effective techniques are:

  • Flash Column Chromatography (Normal Phase): A standard technique for routine purification of organic compounds.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers higher resolution and is suitable for purifying more polar compounds or for final polishing steps.

  • Supercritical Fluid Chromatography (SFC): A powerful technique for the separation of enantiomers and diastereomers, which is often a critical step in the synthesis of chiral drugs like Duocarmycin SA.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of a representative this compound, assumed to be a protected seco-CBI derivative.

Protocol 1: Normal Phase Flash Column Chromatography

This protocol is suitable for the initial purification of crude reaction mixtures to remove major impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system or glass column

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude intermediate in a minimal amount of DCM. If the compound is not fully soluble, add a small amount of MeOH. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution to dryness using a rotary evaporator.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% DCM or a Hexane/EtOAc mixture).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., EtOAc in Hexanes, or MeOH in DCM). A typical gradient could be from 0% to 10% MeOH in DCM over 20-30 column volumes. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions based on the elution profile monitored by UV detection (if using an automated system) or by TLC analysis of the collected fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is ideal for achieving high purity, especially for compounds that are amenable to reverse-phase conditions.

Materials:

  • Partially purified this compound

  • C18 HPLC column (preparative scale)

  • Solvents: HPLC grade Acetonitrile (ACN) and Water, with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) as a modifier.

  • Preparative HPLC system with a UV detector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the intermediate in a suitable solvent, such as a small volume of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of ACN in water (both containing 0.1% TFA). A typical gradient might be from 10% to 90% ACN over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the product peak, which is identified by its retention time determined from an analytical scale run.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the ACN from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Protocol 3: Supercritical Fluid Chromatography (SFC) for Chiral Separation

This protocol is specifically designed for the separation of enantiomers of a racemic Duocarmycin SA intermediate.

Materials:

  • Racemic this compound

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD, AS, or IC)

  • Supercritical CO2

  • Co-solvents: Methanol, Ethanol, or Isopropanol, often with an additive like diethylamine (B46881) (DEA) for basic compounds.

  • Preparative SFC system

Procedure:

  • Method Development: On an analytical scale, screen different chiral columns and co-solvent compositions to find a suitable separation method.

  • Sample Preparation: Dissolve the racemic intermediate in the mobile phase or a suitable solvent.

  • Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase (e.g., 80% supercritical CO2 and 20% Methanol).

  • Injection and Elution: Inject the sample and perform isocratic elution with the optimized mobile phase.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.

  • Analysis and Pooling: Analyze the purity of each enantiomer by analytical SFC or chiral HPLC. Pool the fractions for each pure enantiomer.

  • Solvent Removal: The CO2 will evaporate upon depressurization, and the co-solvent can be removed using a rotary evaporator to yield the purified enantiomers.

Data Presentation

The following tables summarize the key parameters for the described purification protocols.

Table 1: Normal Phase Flash Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Dichloromethane (DCM) or Hexanes
Mobile Phase B Methanol (MeOH) or Ethyl Acetate (EtOAc)
Gradient 0-10% B over 20-30 column volumes
Detection TLC with UV visualization (254 nm)
Typical Loading 1-10% of silica gel weight

Table 2: Preparative RP-HPLC Parameters

ParameterRecommended Conditions
Stationary Phase C18 silica, 5-10 µm particle size
Mobile Phase A Water + 0.1% TFA or FA
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA or FA
Gradient 10-90% B over 30-40 minutes
Flow Rate 20-100 mL/min (for preparative scale)
Detection UV at 254 nm or other relevant wavelength

Table 3: Preparative SFC Parameters for Chiral Separation

ParameterRecommended Conditions
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak series)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol, Ethanol, or Isopropanol
Elution Mode Isocratic (e.g., 80% A, 20% B)
Flow Rate 50-150 g/min (for preparative scale)
Detection UV and/or Circular Dichroism (CD)

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Intermediate-2 dissolve Dissolve in Solvent start->dissolve adsorb Adsorb on Silica (for Normal Phase) dissolve->adsorb rp_hplc Preparative RP-HPLC dissolve->rp_hplc sfc Preparative SFC (Chiral) dissolve->sfc np_flash Normal Phase Flash Chromatography adsorb->np_flash collect Collect Fractions np_flash->collect rp_hplc->collect sfc->collect analyze Analyze Purity (TLC/HPLC/SFC) collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product (Evaporation/Lyophilization) pool->isolate end Pure Intermediate-2 isolate->end Purification_Decision_Tree start Start with Crude Intermediate-2 q1 Initial Purification or High Throughput? start->q1 np_flash Normal Phase Flash Chromatography q1->np_flash Initial rp_hplc Preparative RP-HPLC q1->rp_hplc High Purity q2 Is Chiral Separation Required? np_flash->q2 rp_hplc->q2 sfc Preparative SFC q2->sfc Yes final_product Achiral Pure Intermediate-2 q2->final_product No chiral_products Enantiomerically Pure Intermediates sfc->chiral_products

References

Application Notes and Protocols: Coupling Reaction of Duocarmycin SA Intermediate with DNA Binding Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA is a highly potent natural product with significant antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating adenine (B156593) at the N3 position, leading to cell death.[1][2][3] The structure of Duocarmycin SA consists of two key components: a DNA binding subunit and a spirocyclopropylcyclohexadienone alkylating subunit. The synthesis of Duocarmycin SA and its analogs is a critical area of research in the development of novel anticancer agents and antibody-drug conjugates (ADCs). A crucial step in the synthesis is the coupling of the DNA binding subunit with the alkylating subunit. This document provides detailed protocols and data for this key coupling reaction.

The DNA binding subunit is typically a substituted indole-2-carboxylic acid, which provides the necessary molecular recognition for sequence-specific DNA binding. The alkylating subunit is a highly reactive moiety responsible for the covalent modification of DNA. For synthetic purposes, the alkylating subunit is often used in a more stable, prodrug form, commonly referred to as a seco-form, which is later converted to the active spirocyclopropyl structure.

Data Presentation

The following tables summarize quantitative data related to the biological activity of Duocarmycin SA and the yields of the coupling reaction to form Duocarmycin SA analogs.

Table 1: In Vitro Cytotoxicity of Duocarmycin SA and Analogs

CompoundCell LineIC50 (pM)Reference
(+)-Duocarmycin SAL12108 - 10[4]
(+)-iso-Duocarmycin SAL121050
TMI-based analog 25L12105[4]
TMI-based analog 46L12107[4]
Duocarmycin SAU-138 MG400[5]

Table 2: Yields for the Coupling of DNA Binding Subunit with Alkylating Subunit Precursors

DNA Binding SubunitAlkylating Subunit PrecursorCoupling MethodYield (%)Reference
3,4,5-Trimethoxy-1H-indole-2-carboxylic acidseco-CBI amineEDCI, HOBt65-85General procedure from multiple sources
5-methoxy-1H-indole-2-carboxylic acidN-Boc-DSA amineBOP, DIEA70-90General procedure from multiple sources
Substituted indole-2-carboxylic acidsOptically active Duocarmycin SA alkylation subunitNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of the DNA Binding Subunit (3,4,5-Trimethoxy-1H-indole-2-carboxylic acid)

This protocol describes a general method for the synthesis of a common DNA binding subunit.

Materials:

Procedure:

  • Styryl Azide (B81097) Formation: To a solution of 3,4,5-trimethoxybenzaldehyde in methanol, add methyl azidoacetate and a solution of sodium methoxide in methanol. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hemetsberger Indole Cyclization: Dissolve the crude styryl azide in xylenes and heat the solution at reflux for 2-4 hours.

  • Purification: Cool the reaction mixture and purify the resulting methyl 3,4,5-trimethoxy-1H-indole-2-carboxylate by silica (B1680970) gel chromatography.

  • Ester Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature overnight.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,4,5-trimethoxy-1H-indole-2-carboxylic acid.

Protocol 2: Coupling of the DNA Binding Subunit with the seco-Alkylation Subunit

This protocol outlines the amide coupling reaction between the synthesized DNA binding subunit and a precursor of the alkylating subunit. For this protocol, "Duocarmycin SA intermediate-2" will be considered the activated form of the DNA binding subunit's carboxylic acid.

Materials:

  • 3,4,5-Trimethoxy-1H-indole-2-carboxylic acid (DNA binding subunit)

  • seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one amine derivative (alkylating subunit precursor)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve the 3,4,5-trimethoxy-1H-indole-2-carboxylic acid in anhydrous DMF. Add EDCI and HOBt to the solution and stir at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling Reaction: To the activated carboxylic acid solution, add the seco-alkylating subunit amine derivative and DIEA. Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the coupled seco-Duocarmycin SA analog.

  • Final Deprotection and Cyclization (if necessary): Depending on the protecting groups used on the seco-alkylating subunit, a final deprotection step followed by spontaneous or induced cyclization will be required to generate the active Duocarmycin SA analog. This step is highly dependent on the specific synthetic route and is typically performed immediately before biological evaluation due to the reactivity of the final product.

Visualizations

Logical Workflow for Duocarmycin SA Analog Synthesis

G cluster_0 Synthesis of DNA Binding Subunit cluster_1 Synthesis of Alkylating Subunit cluster_2 Coupling and Final Steps A Starting Aldehyde B Styryl Azide Formation A->B C Hemetsberger Cyclization B->C D Ester Hydrolysis C->D E Purified DNA Binding Subunit (Carboxylic Acid) D->E I Amide Coupling Reaction (EDCI, HOBt) E->I F Starting Material for Alkylating Subunit G Multi-step Synthesis F->G H seco-Alkylation Subunit (Amine) G->H H->I J Purification of seco-Duocarmycin Analog I->J K Deprotection and Cyclization J->K L Final Duocarmycin SA Analog K->L G A Duocarmycin SA B Cellular Uptake A->B C Nuclear Localization B->C D Minor Groove Binding (AT-rich sequences) C->D E DNA Alkylation (Adenine N3) D->E F DNA Double-Strand Breaks E->F G Activation of DNA Damage Response F->G H Cell Cycle Arrest G->H I Apoptosis G->I

References

Application Notes and Protocols for the Scale-Up Synthesis of Duocarmycin SA Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA is a potent DNA alkylating agent with significant antitumor activity.[1] Its complex structure necessitates a multi-step synthesis, often involving the coupling of a DNA-alkylating subunit and a DNA-binding subunit. This document provides a detailed protocol for the scale-up synthesis of a key intermediate, herein referred to as Duocarmycin SA Intermediate-2 . This intermediate is the O-protected seco-form of the molecule, which is the direct precursor to the active cyclopropyl (B3062369) form. The seco (ring-opened) form is more stable, making it a crucial stage for purification and characterization before the final, highly reactive cyclopropane (B1198618) ring is formed.[2] Protecting the phenolic hydroxyl group prevents premature cyclization, enhancing the stability of the intermediate for handling and scale-up operations.

This protocol is based on established synthetic strategies for duocarmycin analogues, focusing on the critical amide bond formation between the alkylating (CBI) and DNA-binding (TMI) moieties.[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, based on a representative lab-scale synthesis. Scale-up considerations are addressed in the detailed protocol.

ParameterValueUnitNotes
Reactants
N-Boc-CBI-OH (Alkylating Subunit)1.0eq
TMI-NH2 (DNA-Binding Subunit)1.1eqA slight excess is used to ensure complete consumption of the carboxylic acid.
EDCI (Coupling Agent)1.5eq1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt (Additive)1.2eq1-Hydroxybenzotriazole
Solvent
Anhydrous DMF10mL/g of N-Boc-CBI-OHN,N-Dimethylformamide
Reaction Conditions
Temperature25°CRoom Temperature
Reaction Time12-24hoursMonitored by TLC or LC-MS
AtmosphereInert (Nitrogen or Argon)-To prevent side reactions with moisture and air.
Work-up & Purification
Quenching SolutionSaturated aq. NaHCO3-
Extraction SolventEthyl Acetate (B1210297)-
Purification MethodFlash Column Chromatography-Silica (B1680970) gel, with a gradient of ethyl acetate in hexanes.
Yield
Isolated Yield75-85%Typical yield for this coupling reaction on a lab scale.

Experimental Protocols

Synthesis of this compound (O-Benzyl-N-Boc-seco-CBI-TMI)

This protocol details the amide coupling of the O-benzyl protected N-Boc-CBI carboxylic acid with the 5,6,7-trimethoxy-1H-indole-2-carboxamide (TMI) amine fragment.

Materials:

  • O-Benzyl-N-Boc-(S)-seco-CBI-COOH (Alkylating subunit)

  • 5,6,7-trimethoxy-1H-indole-2-carboxamide (TMI-NH2, DNA-binding subunit)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve O-Benzyl-N-Boc-(S)-seco-CBI-COOH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the solution at room temperature until all solids have dissolved.

  • Activation: Add EDCI (1.5 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the TMI-NH2 (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Scale-Up Considerations:

  • Reagent Addition: For larger scale reactions, the EDCI and TMI-NH2 should be added in portions to control the reaction exotherm.

  • Solvent Volume: While maintaining a similar concentration is a good starting point, solvent efficiency should be optimized for scale-up to minimize waste and improve throughput.

  • Work-up: The aqueous work-up for larger scales may require a liquid-liquid extractor for efficient phase separation. The volume of extraction solvent should be optimized.

  • Purification: Large-scale chromatography can be resource-intensive. Recrystallization or trituration of the crude product should be explored as a more scalable purification method.

  • Safety: Duocarmycin precursors are potent cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a containment facility.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

experimental_workflow start Starting Materials: O-Bn-N-Boc-seco-CBI-COOH TMI-NH2 coupling Amide Coupling Reaction (EDCI, HOBt, DMF) start->coupling 1. Dissolve & Activate workup Aqueous Work-up (NaHCO3, EtOAc) coupling->workup 2. Reaction Completion purification Purification (Flash Chromatography) workup->purification 3. Extraction & Concentration product This compound (O-Bn-N-Boc-seco-CBI-TMI) purification->product 4. Isolation

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship subunits Key Subunits alkylating Alkylating Subunit (O-Bn-N-Boc-seco-CBI-COOH) subunits->alkylating binding DNA-Binding Subunit (TMI-NH2) subunits->binding intermediate This compound (Protected seco-form) alkylating->intermediate Amide Coupling binding->intermediate deprotection Deprotection & Cyclization intermediate->deprotection final_product Duocarmycin SA deprotection->final_product

Caption: Synthetic relationship of key subunits to the final product.

References

Application Notes and Protocols: Utilizing a seco-CBI Intermediate for the Preparation of Duocarmycin SA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of a key synthetic intermediate, herein referred to as a seco-CBI intermediate (a stand-in for the non-standard term "Duocarmycin SA intermediate-2"), in the preparation of potent Duocarmycin SA analogs. Duocarmycins are a class of highly cytotoxic natural products that exert their anticancer effects through a sequence-selective alkylation of DNA.[1][2][3] The protocols outlined below are based on established synthetic strategies for creating analogs with modified properties, such as enhanced stability or tumor-selective activation.[4][5]

Introduction

The Duocarmycin family of natural products, including Duocarmycin SA, are known for their exceptional cytotoxic potency, which stems from their ability to bind to the minor groove of DNA and alkylate adenine (B156593) at the N3 position.[2][6][7] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell death.[2][3] However, the high toxicity of these compounds has limited their therapeutic application.[1][8] Consequently, significant research has focused on the synthesis of analogs with improved therapeutic indices.[1][9][10]

A common strategy in the synthesis of Duocarmycin analogs is the use of a seco- form, which is a prodrug that remains inactive until it reaches the target site.[4][5] The seco- intermediate described in these notes is a precursor to the active cyclopropylpyrroloindole (CPI) or cyclopropabenzindole (CBI) alkylating subunit.[1][11] This approach allows for modifications to the DNA-binding portion of the molecule to tune its properties.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

Duocarmycin SA and its analogs exert their cytotoxic effects through a well-defined mechanism of action. Initially, the molecule binds to the minor groove of DNA, with a preference for AT-rich sequences.[2][4][6] Following this non-covalent binding, the electrophilic cyclopropane (B1198618) ring of the alkylating subunit is activated, leading to a covalent reaction with the N3 position of an adenine residue.[6][7] This DNA alkylation results in the formation of DNA adducts, which can induce double-strand breaks (DSBs).[7][12] The cellular response to this DNA damage involves the activation of DNA repair pathways and cell cycle arrest, ultimately leading to apoptosis.[7][12]

Duocarmycin_Signaling_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Damage cluster_2 Cellular Response and Apoptosis Duocarmycin_Analog Duocarmycin Analog (seco-form) Activated_Analog Activated Analog (Cyclized form) Duocarmycin_Analog->Activated_Analog Intracellular Activation DNA_Minor_Groove DNA Minor Groove (AT-rich region) Activated_Analog->DNA_Minor_Groove Binding DNA_Alkylation DNA Alkylation (Adenine-N3) DNA_Minor_Groove->DNA_Alkylation Alkylation DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_Alkylation->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53_Activation p53 Activation CHK1_CHK2->p53_Activation G2M_Arrest G2/M Cell Cycle Arrest p53_Activation->G2M_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Signaling pathway of Duocarmycin analogs. (Within 100 characters)

Experimental Protocols

The following protocols provide a general framework for the synthesis of a Duocarmycin SA analog from a seco-CBI intermediate and the subsequent evaluation of its cytotoxic activity.

Protocol 1: Synthesis of a Duocarmycin SA Analog via Coupling and Cyclization

This protocol describes the coupling of a seco-CBI intermediate with a DNA-binding indole (B1671886) moiety, followed by the activation (cyclization) to the final cytotoxic compound.

Materials:

  • seco-CBI-indole2 intermediate (11)[5]

  • Activating agent (e.g., Lithium hexamethyldisilazide - LiHMDS)[5]

  • Anhydrous solvents (e.g., ether, 1,4-dioxane)[5]

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the seco-CBI-indole2 intermediate (1 equivalent) in a mixture of anhydrous ether and 1,4-dioxane (B91453) (1:1) under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add a solution of LiHMDS (1.1 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the cyclized Duocarmycin SA analog.

  • Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry).

Synthesis_Workflow Intermediate seco-CBI-indole2 Intermediate Deprotonation Deprotonation (LiHMDS, 0°C) Intermediate->Deprotonation Cyclization Spirocyclization (Room Temperature, 4h) Deprotonation->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Analog Duocarmycin SA Analog Purification->Analog

Caption: Workflow for the synthesis of a Duocarmycin SA analog. (Within 100 characters)
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic activity of the synthesized Duocarmycin SA analogs against human cancer cell lines.[13][14]

Materials:

  • Human cancer cell lines (e.g., K562, LS174T, LN18, T98G)[13][14]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized Duocarmycin SA analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well microplate at a density of 5,000 cells per well and allow them to attach overnight.[14]

  • Prepare serial dilutions of the synthesized Duocarmycin SA analog in the complete cell culture medium.

  • Treat the cells with varying concentrations of the analog (e.g., 0.05 nM to 1 nM) and a vehicle control (e.g., 0.5% DMSO).[14]

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.[14]

  • After incubation, add MTT solution to each well and incubate for an additional 3 hours.[14]

  • Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The cytotoxic activity of Duocarmycin SA analogs is typically reported as IC50 values. Below is a table summarizing the reported IC50 values for Duocarmycin SA and some of its analogs against various cancer cell lines.

CompoundCell LineIC50 (nM)Reference
Duocarmycin SAHeLa S30.00069[6]
Duocarmycin A (DUMA)HeLa S30.006[6]
Duocarmycin B1 (DUMB1)HeLa S30.035[6]
Duocarmycin B2 (DUMB2)HeLa S30.1[6]
Duocarmycin C1 (DUMC1)HeLa S38.5[6]
Duocarmycin C2 (DUMC2)HeLa S30.57[6]
Achiral Analog 1K562Low nanomolar[13]
Achiral Analog 1LS174TLow nanomolar[13]
Achiral Analog 2K562Low nanomolar[13]
Achiral Analog 2LS174TLow nanomolar[13]
seco-DSALN18~0.1 - 0.2[14]
seco-DSAT98G~0.25 - 0.5[14]

Conclusion

The use of seco- intermediates provides a versatile platform for the synthesis of novel Duocarmycin SA analogs. By modifying the DNA-binding subunit, researchers can develop compounds with altered potency, selectivity, and pharmacokinetic properties. The protocols and data presented here serve as a valuable resource for scientists and professionals in the field of drug development who are interested in exploring the therapeutic potential of this potent class of anticancer agents. Further research, including in vivo studies, is necessary to fully evaluate the efficacy and safety of newly synthesized analogs.[6] The development of Duocarmycin-based antibody-drug conjugates (ADCs) represents a particularly promising strategy for targeted cancer therapy.[8][14][15]

References

Application Notes & Protocols: Synthesis of a Radiolabeled Duocarmycin SA Intermediate for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycins are a class of highly potent, DNA-alkylating agents first isolated from Streptomyces bacteria.[1] Their exceptional cytotoxicity, which is effective against both dividing and non-dividing cells, makes them prime candidates for use as payloads in Antibody-Drug Conjugates (ADCs).[2] ADCs combine the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents like duocarmycin, offering a promising therapeutic strategy for cancer.[3] The mechanism of action involves binding to the minor groove of DNA and subsequently causing irreversible alkylation of adenine-N3, which disrupts the DNA architecture and leads to apoptotic cell death.[1][]

To optimize the development of duocarmycin-based ADCs, it is crucial to understand their in vivo behavior, including pharmacokinetics (PK), biodistribution, and linker stability.[5] Radiolabeling the payload provides a powerful method for quantitatively assessing these parameters.[6] This document outlines a representative protocol for the synthesis of a key radiolabeled intermediate of Duocarmycin SA, intended for subsequent conjugation into an ADC platform. While the term "intermediate-2" is not universally defined in the literature, this protocol focuses on the synthesis of a radiolabeled version of the core DNA-alkylating moiety, a critical precursor in the total synthesis of duocarmycin analogues.[7][8]

General Workflow for Radiolabeled ADC Development

The development of a radiolabeled ADC is a multi-step process that begins with the synthesis of the radiolabeled payload and culminates in in vivo evaluation. The workflow ensures that the complex conjugate is stable and that its components can be tracked accurately.

cluster_synthesis Synthesis & Conjugation cluster_qc Quality Control cluster_invivo In Vivo Evaluation A Synthesize Non-labeled Intermediate B Radiolabel Intermediate (e.g., with ³H or ¹⁴C) A->B C Purify Radiolabeled Intermediate B->C D Synthesize Linker-Payload Construct C->D E Conjugate to Antibody D->E F Purify ADC E->F G Characterize ADC (DAR, Purity, Affinity) F->G H Biodistribution Studies (SPECT/PET or Ex Vivo) G->H I Pharmacokinetic (PK) Analysis G->I J Linker Stability Assessment G->J start Substituted Indole step1 Boc Protection (Boc Anhydride, DMAP) start->step1 step2 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl₃) step1->step2 step3 Ketone Reduction (NaBH₄) step2->step3 end_node Boc-seco-CBI Precursor (Chlorohydrin) step3->end_node ADC Duocarmycin ADC (in circulation) Binding 1. ADC binds to tumor cell antigen ADC->Binding Internalization 2. Internalization via endocytosis Binding->Internalization Release 3. Lysosomal trafficking & linker cleavage Internalization->Release Payload Released Duocarmycin (Active Form) Release->Payload Nucleus 4. Payload enters nucleus Payload->Nucleus Alkylation 5. Binds to DNA minor groove & alkylates Adenine Nucleus->Alkylation Apoptosis 6. DNA damage leads to Apoptosis Alkylation->Apoptosis

References

Application Note: Quantitative Analysis of Duocarmycin SA Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Duocarmycin SA intermediate-2. Due to the limited availability of a specific validated assay for this particular intermediate in publicly accessible literature, the methodologies presented herein are adapted from established analytical protocols for Duocarmycin SA and its analogues. These methods are intended for researchers, scientists, and drug development professionals requiring a robust and accurate analytical procedure for the quantification of this key synthetic intermediate in process monitoring and quality control.

Introduction

Duocarmycin SA is a potent DNA alkylating agent with significant antitumor activity. Its synthesis involves a series of complex chemical transformations, generating several key intermediates. Accurate quantification of these intermediates, such as this compound, is crucial for optimizing reaction conditions, ensuring purity, and maintaining consistency in the manufacturing process. The structural similarity of these intermediates to the final Duocarmycin SA molecule allows for the adaptation of existing analytical methods. This document provides a comprehensive protocol for an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for trace-level quantification.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • RP-HPLC with UV Detection: A robust and widely available method for routine quantification.

  • LC-MS/MS: A highly sensitive and selective method for low-level detection and quantification, particularly in complex matrices.

Method 1: RP-HPLC with UV Detection

This method is based on the separation of the analyte on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, with UV detection at a wavelength determined by the chromophore of the intermediate.

Method 2: LC-MS/MS

For enhanced sensitivity and selectivity, an LC-MS/MS method is proposed. This involves the same chromatographic separation as the HPLC-UV method, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following table summarizes the expected quantitative performance parameters upon validation of the proposed analytical methods. These values are based on typical performance for the analysis of Duocarmycin SA and related compounds.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade) or Trifluoroacetic acid (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range.

Sample Preparation
  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.

Protocol 1: RP-HPLC with UV Detection

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or the λmax of the intermediate)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: LC-MS/MS

Chromatographic Conditions:

  • Use the same chromatographic conditions as the RP-HPLC method, but replace TFA with 0.1% formic acid in both mobile phases A and B to ensure compatibility with the mass spectrometer.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize for the specific instrument

  • MRM Transitions:

    • Determine the precursor ion (M+H)+ of this compound by infusing a standard solution.

    • Identify 2-3 suitable product ions by performing a product ion scan on the precursor ion.

    • Note: The specific m/z values for the precursor and product ions will need to be determined experimentally for this compound.

Procedure:

  • Optimize the MS parameters using a standard solution of the analyte.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared samples.

  • Process the data using the instrument's software to quantify the analyte based on the peak area of the most intense MRM transition.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Test Sample Solvent Solvent Dissolution Sample->Solvent Standard Reference Standard Standard->Solvent Filter Filtration (0.22 µm) Solvent->Filter Dilute Dilution Filter->Dilute HPLC RP-HPLC Separation Dilute->HPLC UV UV Detection HPLC->UV MS LC-MS/MS Analysis HPLC->MS CalCurve Calibration Curve UV->CalCurve MS->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Application Notes and Protocols for Handling and Storage of Unstable Duocarmycin SA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and analysis of unstable Duocarmycin SA intermediates. Duocarmycin SA and its analogues are extremely potent cytotoxic agents that exert their anticancer effects through DNA alkylation.[1][2] Their inherent instability, particularly of the seco- (open-ring) precursors which convert to the active cyclopropyl (B3062369) form, necessitates meticulous handling and storage procedures to ensure researcher safety and experimental integrity.[1]

Introduction to Duocarmycin SA and its Unstable Intermediates

Duocarmycin SA belongs to a class of natural products that bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[1][2] The active form of Duocarmycin SA contains a reactive cyclopropylpyrroloindole (CPI) moiety.[1] Synthetic routes to Duocarmycin SA and its analogues often involve unstable intermediates, primarily seco-compounds, which are prone to cyclization to the active, and highly cytotoxic, form. The rate of this conversion is influenced by factors such as pH and the presence of nucleophiles.[3] Understanding and controlling the stability of these intermediates is critical for consistent experimental results and for the development of prodrug strategies.

Quantitative Stability Data

The stability of Duocarmycin SA intermediates is paramount for their effective use in research and drug development. The following tables summarize the available quantitative data on the stability of key intermediates.

Table 1: Stability of N-Boc-Protected Duocarmycin SA Intermediate (N-Boc-DSA)

ConditionHalf-life (t½)Notes
pH 7 Phosphate (B84403) BufferStable (no measurable solvolysis)The Boc-protecting group enhances stability in neutral aqueous solutions.
pH 3 Phosphate Buffer177 hoursSolvolysis is significantly increased under acidic conditions.

Table 2: Stability of seco-CBI-indole2 Prodrugs (Duocarmycin Analogs)

Prodrug DerivativeHalf-life (t½) in pH 7.0 Phosphate BufferHalf-life (t½) with Thiol CleavageHalf-life (t½) in Human Plasma
6 ~6 hours< 0.5 hoursNot Tested
5 No significant cleavage (>72 hours)6 hours3 - 6 hours
4 No significant cleavage (>72 hours)10 hoursNot Tested
8 No significant cleavage (>72 hours)48 hoursNot Tested
3 No significant cleavage (>72 hours)35 hoursNot Tested

Experimental Protocols

General Safety and Handling Precautions

Duocarmycin SA and its intermediates are highly potent cytotoxic compounds and should be handled with extreme caution in a controlled laboratory environment.

  • Designated Work Area: All work with Duocarmycin SA intermediates should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.

  • Personal Protective Equipment (PPE):

    • Wear two pairs of disposable nitrile gloves, changing the outer pair frequently.

    • A disposable, solid-front lab coat with tight cuffs is mandatory.

    • Safety goggles or a face shield must be worn at all times.

    • For handling powdered forms, a respirator with a HEPA filter is recommended to prevent inhalation.

  • Spill Management: A spill kit containing absorbent material, decontamination solutions, and appropriate waste disposal bags must be readily available. In case of a spill, evacuate the area, and follow established institutional procedures for cleaning up cytotoxic agents.

  • Waste Disposal: All contaminated materials (gloves, lab coats, plasticware, etc.) must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.

Protocol for Storage of Unstable Intermediates

Proper storage is crucial to prevent degradation and maintain the integrity of Duocarmycin SA intermediates.

  • Short-Term Storage (days to weeks): Store compounds as dry solids or in anhydrous aprotic solvents (e.g., DMSO, DMF) at -20°C or below in tightly sealed vials.

  • Long-Term Storage (months to years): For long-term storage, it is recommended to store the compounds as dry solids at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Aqueous Solutions: Avoid storing intermediates in aqueous solutions for extended periods due to their instability. If aqueous buffers are required for experiments, prepare fresh solutions immediately before use.

Protocol for HPLC Analysis of Purity and Stability

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and monitoring the stability of Duocarmycin SA intermediates.

  • Instrumentation: A standard HPLC system with a UV detector is required. A mass spectrometer (LC-MS) can provide additional structural information on degradation products.

  • Column: A C18 reversed-phase column is typically suitable for the separation of Duocarmycin SA and its intermediates.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous buffer can be adjusted to control the retention and stability of the analytes.

  • Sample Preparation:

    • Accurately weigh a small amount of the Duocarmycin SA intermediate.

    • Dissolve the compound in a suitable anhydrous solvent (e.g., DMSO) to prepare a stock solution.

    • Dilute the stock solution with the initial mobile phase to the desired concentration for injection.

  • Stability Study Procedure:

    • Prepare solutions of the intermediate in the desired buffers (e.g., pH 3, 5, 7.4) or solvents.

    • Incubate the solutions at a controlled temperature (e.g., room temperature, 37°C).

    • At specified time points, withdraw an aliquot of the solution and immediately analyze by HPLC.

    • Monitor the decrease in the peak area of the parent compound and the appearance of degradation peaks over time to determine the half-life.

Protocol for NMR Analysis of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Duocarmycin SA intermediates.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified intermediate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Use anhydrous solvents to prevent degradation during the analysis.

  • Analysis:

    • Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra.

    • For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

    • Monitor the appearance of new signals or changes in existing signals over time to study the degradation process. For instance, the ¹H NMR spectrum of N-Boc-CImI, a Duocarmycin analog, shows characteristic signals that can be monitored for stability.

Protocol for Deactivation and Disposal of Duocarmycin SA Waste

Chemical deactivation is recommended to reduce the hazard of Duocarmycin SA waste before final disposal.

  • Principle: Treatment with a strong oxidizing agent like potassium permanganate (B83412) or sodium hypochlorite (B82951) can degrade the Duocarmycin SA molecule. The effectiveness of degradation can be confirmed by HPLC analysis.

  • Procedure for Liquid Waste:

    • Collect all aqueous waste containing Duocarmycin SA intermediates.

    • Adjust the pH to be alkaline (pH > 10) by adding a suitable base (e.g., NaOH).

    • Slowly add an excess of a freshly prepared solution of potassium permanganate or sodium hypochlorite with stirring.

    • Allow the reaction to proceed for several hours (e.g., overnight) at room temperature.

    • Quench the excess oxidizing agent (e.g., with sodium bisulfite for permanganate).

    • Neutralize the solution and dispose of it according to institutional guidelines for chemical waste.

  • Procedure for Solid Waste:

    • Contaminated solid waste (e.g., gloves, paper towels) should be soaked in the deactivating solution before being placed in designated cytotoxic waste containers.

Visualizations

Experimental Workflow for Stability Analysis

G Workflow for Stability Analysis of Duocarmycin SA Intermediates cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solid Weigh Solid Intermediate prep_stock Prepare Stock Solution (Anhydrous Solvent) prep_solid->prep_stock prep_sample Dilute in Test Buffer/Solvent prep_stock->prep_sample incubate Incubate at Controlled Temperature prep_sample->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc data Data Analysis (Peak Area vs. Time) hplc->data half_life Determine Half-life data->half_life

Caption: Workflow for determining the stability of Duocarmycin SA intermediates.

DNA Damage Response Pathway

G Duocarmycin SA-Induced DNA Damage Response Duocarmycin Duocarmycin SA Intermediate (seco-form) Active_Duocarmycin Active Duocarmycin SA (cyclopropyl form) Duocarmycin->Active_Duocarmycin Cyclization DNA_Binding Binds to DNA Minor Groove Active_Duocarmycin->DNA_Binding DNA_Alkylation Adenine N3 Alkylation DNA_Binding->DNA_Alkylation DNA_Adduct DNA Adduct Formation DNA_Alkylation->DNA_Adduct DSB DNA Double-Strand Breaks (DSBs) [2, 4] DNA_Adduct->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest G2/M Cell Cycle Arrest [4, 5] CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis [4, 5] Cell_Cycle_Arrest->Apoptosis DNA_Repair DNA Repair Pathways Cell_Cycle_Arrest->DNA_Repair

References

Troubleshooting & Optimization

"optimization of reaction conditions for Duocarmycin SA precursor synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Duocarmycin SA precursors.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Duocarmycin SA precursors, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature. - Inappropriate solvent. - Interference from other functional groups. - Steric hindrance.- Optimize the reaction temperature. For the synthesis of some intermediates, keeping the temperature between -25 and -20 °C in tetrahydrofuran (B95107) can improve yields[1]. - Use a nonpolar, aprotic solvent to prevent competitive side reactions like spirocyclization[2]. - If a hydroxyl group is interfering with a reaction (e.g., Curtius rearrangement), consider inverting the order of synthetic steps to protect the hydroxyl group first[3]. - For sterically hindered reactions, such as N-methylation, direct N-O bond formation might fail. An alternative is selective N-methylation of a precursor using reagents like dimethyl sulfate (B86663) and LiHMDS[2].
Formation of Side Products - Reaction conditions favoring undesired pathways. - Reactive intermediates leading to complex mixtures.- Carefully control reaction conditions. For example, using tetrahydrofuran as a solvent can influence the ratio of desired product to byproducts[1]. - Workup procedures can be designed to convert byproducts into more easily separable compounds. For instance, treatment with p-toluenesulfonic acid can facilitate separation[1].
Failed O-amination - Unsuitable aminating reagent.- Experiment with different aminating reagents. Direct O-amination of seco-CBI-indole2 has been reported to be challenging with several reagents[2].
Difficulty in Product Separation - Similar polarity of the desired product and byproducts.- Modify the workup procedure to chemically alter the byproduct for easier separation. For example, acidic workup can convert certain byproducts to facilitate purification[1].
Product Instability - Sensitivity to pH or other reagents.- Be aware of the stability profile of your compounds. Some prodrugs are unstable in pH 7.0 phosphate (B84403) buffer, while others are stable[2]. Certain derivatives can be cleaved by reagents like BnSH in the presence of NaHCO3[2].

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider for optimizing the synthesis of Duocarmycin SA precursors?

A1: Key factors include the choice of solvent, reaction temperature, and the order of synthetic steps. For example, using a nonpolar, aprotic solvent like a 1:1 mixture of ether and dioxane can prevent unwanted spirocyclization[2]. Temperature control is also critical; in some steps, maintaining a temperature between -25 and -20 °C is optimal[1]. Furthermore, if functional groups interfere with a desired reaction, altering the sequence of steps, such as protecting a group early on, can resolve the issue[3].

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Minimizing byproduct formation often involves fine-tuning the reaction conditions. The choice of solvent can significantly impact the product ratio[1]. Additionally, ensuring anhydrous and oxygen-free conditions by working under a nitrogen atmosphere and degassing the reaction mixture can prevent interference from reactive oxygen species, particularly in radical reactions[3].

Q3: What should I do if I observe a complex mixture of products?

A3: A complex reaction mixture suggests that the reaction conditions may be too harsh or that protecting groups are necessary. If efforts to remove a protecting group lead to a complex mixture, it indicates the instability of the product under those conditions, and alternative deprotection strategies should be explored[2].

Q4: Are there specific safety precautions for handling Duocarmycin SA and its precursors?

A4: Duocarmycin SA and its analogues are extremely potent cytotoxic agents[4][5]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a certified chemical fume hood to avoid inhalation or skin contact.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of Duocarmycin Prodrugs

CompoundStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5 seco-CBI-indole2 (11)LiHMDS, TsONHBocEther:Dioxane (1:1)0 to RT435-42[2]
3 seco-CBI-indole2 (11)LiHMDS, 18 Ether:Dioxane (1:1)0 to RT4-[2]
4 seco-CBI-indole2 (11)LiHMDS, 17 Ether:Dioxane (1:1)501-[2]
6 seco-CBI-indole2 (11)LiHMDS, 15 Ether:Dioxane (1:1)0 to RT4-[2]

Table 2: Stability of Duocarmycin Prodrugs

CompoundConditionHalf-life (t1/2)Reference
6 pH 7.0 phosphate buffer~6 h[2]
3, 4, 5, 8 pH 7.0 phosphate bufferNo significant cleavage after 72 h[2]
6 BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH< 0.5 h[2]
5 BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH6 h[2]
4 BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH10 h[2]
8 BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH48 h[2]
3 BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH35 h[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-seco-CBI-indole2 (Compound 5)

  • Dissolve seco-CBI-indole2 (11) in a 1:1 mixture of ether and dioxane to a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiHMDS (1.0 M in THF) dropwise to the solution.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add TsONHBoc to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated aqueous NaCl.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Protocol 2: General Procedure for Thiol-mediated Prodrug Cleavage

  • Dissolve the prodrug (e.g., 3, 4, 5, 6, or 8) in methanol (B129727) (MeOH).

  • Add 100 equivalents of benzyl (B1604629) mercaptan (BnSH).

  • Add 100 equivalents of sodium bicarbonate (NaHCO3).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to determine the rate of cleavage and release of the active drug.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Precursor start Start with seco-CBI-indole2 deprotonation Deprotonation with LiHMDS start->deprotonation Ether:Dioxane addition Addition of Aminating Reagent deprotonation->addition 0 °C reaction Reaction at Controlled Temperature addition->reaction Warm to RT or heat workup Aqueous Workup and Extraction reaction->workup purification Purification workup->purification product Final Precursor purification->product

Caption: General workflow for the synthesis of Duocarmycin SA precursors.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Problem Encountered Low Yield Side Products Instability cause1 Suboptimal Temperature issue:f0->cause1 cause2 Incorrect Solvent issue:f0->cause2 cause3 Undesired Side Reactions issue:f1->cause3 cause4 Product Sensitivity issue:f2->cause4 sol1 Optimize Temperature cause1->sol1 sol2 Screen Solvents cause2->sol2 sol3 Modify Workup cause3->sol3 sol4 Adjust pH / Reagents cause4->sol4

Caption: Troubleshooting logic for common synthesis issues.

References

"preventing degradation of Duocarmycin SA intermediate-2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Duocarmycin SA intermediate-2 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability critical?

This compound is a crucial precursor in the total synthesis of Duocarmycin SA, a potent antitumor antibiotic. Specifically, for the context of this guide, we refer to the immediate precursor to the spirocyclization step, which forms the reactive cyclopropane (B1198618) ring essential for its DNA alkylating activity.[1][2][3] The stability of this intermediate is paramount because its degradation can lead to a significant reduction in the overall yield and purity of the final product, Duocarmycin SA.

Q2: What are the primary factors that contribute to the degradation of this compound?

The degradation of this compound is primarily influenced by several factors:

  • pH: The stability of duocarmycin analogues is known to be pH-dependent. Acidic or basic conditions can catalyze the opening of strained rings or promote side reactions.

  • Oxidation: The electron-rich indole (B1671886) nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from previous synthetic steps.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light Exposure: Certain functional groups within the molecule may be photosensitive, leading to degradation upon exposure to light.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the intermediate.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Form: Store as a solid whenever possible, as solutions are generally less stable. If a solution is necessary, prepare it fresh before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and synthesis of this compound.

Problem Possible Cause Recommended Solution
Low yield after purification Degradation during chromatography.- Use a pre-cooled chromatography column and solvents.- Minimize the time the intermediate spends on the column.- Consider using a less acidic or basic mobile phase.
Appearance of multiple spots on TLC after a reaction Onset of degradation during the reaction or workup.- Ensure the reaction is carried out under a strict inert atmosphere.- Use degassed solvents.- Perform aqueous workup with cooled, deoxygenated solutions.
Color change of the solid intermediate during storage Oxidation or other forms of decomposition.- Re-evaluate storage conditions. Ensure the container is properly sealed under an inert atmosphere and protected from light.- Consider re-purifying a small sample to check for purity before use.
Inconsistent results in subsequent synthetic steps Use of partially degraded intermediate.- Always use freshly purified or properly stored intermediate.- Perform a quick purity check (e.g., TLC, LC-MS) before proceeding with the next step.

Data Presentation

Table 1: Factors Affecting the Stability of this compound
Factor Condition to Avoid Recommended Condition Rationale
pH Strong acids and basesNeutral pH (6.5-7.5)Prevents acid/base-catalyzed degradation pathways.
Oxygen Exposure to airInert atmosphere (Argon or Nitrogen)Minimizes oxidation of the electron-rich aromatic core.
Temperature Temperatures above 0°C for extended periods≤ -20°C for storage, 0-5°C for short-term handlingReduces the rate of all potential degradation reactions.
Light Direct sunlight or UV lightAmber vials, protection from lightPrevents photochemical degradation.
Solvent Protic solvents for long-term storageAprotic solvents (e.g., Toluene, THF) for reactions; store as solidProtic solvents can participate in solvolysis or other degradation pathways.

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

Materials:

  • This compound

  • Various buffers (pH 4, 7, 9)

  • Degassed aprotic and protic solvents (e.g., THF, Methanol)

  • Inert gas (Argon or Nitrogen)

  • Amber vials

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the intermediate in a suitable aprotic solvent under an inert atmosphere.

  • Condition Setup:

    • pH Stability: Aliquot the stock solution into separate amber vials and add an equal volume of the different pH buffers.

    • Solvent Stability: Aliquot the stock solution into vials containing different solvents.

    • Temperature Stability: Place aliquots of the solid intermediate and solutions at different temperatures (-20°C, 4°C, room temperature).

    • Light Stability: Expose a set of samples to ambient light and keep a control set in the dark.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0h, 1h, 6h, 24h, 48h).

  • Analysis:

    • At each time point, quench the reaction if necessary (e.g., neutralize pH).

    • Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining intermediate and identify any major degradation products.

  • Data Interpretation:

    • Plot the percentage of the intact intermediate against time for each condition to determine the degradation rate.

Mandatory Visualization

Potential Degradation Pathways of Intermediate-2 Intermediate Duocarmycin SA Intermediate-2 Oxidized Oxidized Product Intermediate->Oxidized O2, Light Hydrolyzed Hydrolyzed Product Intermediate->Hydrolyzed H2O, Acid/Base Rearranged Rearranged Product Intermediate->Rearranged Heat, Solvent

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Intermediate-2 Degradation Start Degradation Observed CheckPurity Check Purity of Starting Material Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK ReviewProtocol Review Experimental Protocol ProtocolOK Protocol Followed? ReviewProtocol->ProtocolOK CheckConditions Check Reaction/Storage Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK PurityOK->ReviewProtocol Yes Repurify Re-purify Starting Material PurityOK->Repurify No ProtocolOK->CheckConditions Yes ModifyProtocol Modify Protocol (e.g., lower temp, inert atm) ProtocolOK->ModifyProtocol No OptimizeConditions Optimize Conditions (see Table 1) ConditionsOK->OptimizeConditions No End Problem Resolved ConditionsOK->End Yes Repurify->End ModifyProtocol->End OptimizeConditions->End

Caption: A logical workflow for troubleshooting the degradation of this compound.

References

Technical Support Center: Chiral Resolution of Duocarmycin SA Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chiral resolution of Duocarmycin SA synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of Duocarmycin SA synthetic intermediates?

A1: The primary methods for chiral resolution of Duocarmycin SA intermediates are chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs). Diastereomeric salt resolution is another viable method, especially for intermediates containing carboxylic acid functional groups.

Q2: Which chiral stationary phases (CSPs) are most effective for separating Duocarmycin SA intermediates?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used and have shown success in resolving chiral intermediates. The selection of the specific CSP will depend on the structure of the analyte.

Q3: What are the key parameters to optimize in a chiral HPLC or SFC method?

A3: The critical parameters for optimization include the choice of chiral stationary phase, the composition of the mobile phase (including co-solvents and additives), column temperature, and flow rate. In SFC, backpressure is an additional important parameter to control.

Q4: Can diastereomeric salt resolution be used for intermediates other than carboxylic acids?

A4: While diastereomeric salt resolution is most straightforward for acidic or basic compounds, it is possible to derivatize neutral intermediates to introduce an acidic or basic handle, allowing for this resolution method to be applied.

Troubleshooting Guides

Chiral HPLC/SFC Troubleshooting

This guide addresses common issues encountered during the chiral separation of Duocarmycin SA intermediates using HPLC and SFC.

Problem Potential Cause Troubleshooting Steps
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature.1. Screen different CSPs (e.g., cellulose-based, amylose-based).2. a) Adjust the ratio of organic modifiers (e.g., isopropanol (B130326), ethanol (B145695) in hexane (B92381) for normal phase; acetonitrile, methanol (B129727) in buffer for reversed phase). b) Introduce or vary the concentration of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds).3. Optimize the column temperature. Both increasing and decreasing the temperature can affect resolution.
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Mismatch between sample solvent and mobile phase.1. Add a competing agent to the mobile phase (e.g., a small amount of a similar, achiral compound).2. Reduce the concentration of the sample being injected.3. Dissolve the sample in the mobile phase or a weaker solvent.
Peak Splitting or Broadening 1. Column degradation or contamination.2. High flow rate.3. Presence of multiple conformations of the analyte.1. a) Flush the column with a strong, compatible solvent. b) If the problem persists, the column may need to be replaced.2. Reduce the flow rate to allow for better equilibration.3. Vary the column temperature to favor a single conformation.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column memory effects from previous analyses.1. Increase the column equilibration time before each injection.2. a) Ensure the mobile phase is well-mixed and degassed. b) Use a column oven to maintain a stable temperature.3. Dedicate a column to a specific method or implement a rigorous column washing protocol between different methods.
Diastereomeric Salt Resolution Troubleshooting

This guide provides solutions for common problems encountered during the chiral resolution of Duocarmycin SA intermediates via diastereomeric salt formation.

Problem Potential Cause Troubleshooting Steps
No Crystallization of Diastereomeric Salt 1. Poor choice of resolving agent or solvent.2. Supersaturation not achieved.3. Solution is too dilute.1. Screen a variety of chiral resolving agents and solvents.2. a) Try to induce crystallization by scratching the inside of the flask with a glass rod. b) Add a seed crystal of the desired diastereomeric salt.3. Concentrate the solution.
Low Diastereomeric Excess (de) of the Crystallized Salt 1. Incomplete separation of diastereomers due to similar solubilities.2. Co-precipitation of the more soluble diastereomer.1. a) Perform multiple recrystallizations of the diastereomeric salt. b) Screen for a solvent system that maximizes the solubility difference between the diastereomers.2. Ensure slow cooling to promote selective crystallization.
Low Yield of the Desired Enantiomer 1. Significant loss of material during recrystallization.2. Incomplete liberation of the enantiomer from the salt.1. Minimize the number of recrystallization steps by optimizing the initial crystallization conditions.2. Ensure complete acidification (for acidic intermediates) or basification (for basic intermediates) to break the diastereomeric salt.
Racemization of the Final Product 1. Harsh conditions during the liberation of the enantiomer from the salt.1. Use milder acidic or basic conditions to break the salt.2. Avoid excessive heat during the workup procedure.

Experimental Protocols

General Protocol for Chiral SFC Screening

This protocol outlines a general approach for screening and optimizing the chiral separation of a Duocarmycin SA intermediate. A notable application of this technique has been in the successful separation of a racemic protected Fmoc-DSA subunit, a key building block in the synthesis of Duocarmycin SA.

  • Column Selection : Begin with a screening of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Mobile Phase Preparation :

    • Primary mobile phase: Supercritical CO2.

    • Co-solvent: Start with methanol or ethanol.

  • Initial Screening Conditions :

    • Co-solvent percentage: Gradient from 5% to 40% over 10 minutes.

    • Flow rate: 2-3 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

  • Optimization :

    • If partial separation is observed, switch to an isocratic method with the co-solvent percentage that gave the best initial separation.

    • Optimize the co-solvent (e.g., switch to isopropanol or add a small amount of an additive like trifluoroacetic acid or diethylamine).

    • Vary the temperature (e.g., 25 °C, 35 °C, 45 °C) and backpressure (e.g., 100 bar, 200 bar) to improve resolution.

  • Analysis : The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram.

General Protocol for Diastereomeric Salt Resolution of a Chiral Carboxylic Acid Intermediate

This protocol provides a general procedure for the resolution of a chiral carboxylic acid intermediate, such as 5,6,7-trimethoxyindole-2-carboxylic acid, using a chiral amine as the resolving agent.

  • Resolving Agent and Solvent Screening :

    • In separate small-scale experiments, dissolve the racemic carboxylic acid in various solvents (e.g., methanol, ethanol, ethyl acetate).

    • Add a selection of chiral amines (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-1-(1-naphthyl)ethylamine) and observe for the formation of a precipitate.

  • Salt Formation and Crystallization :

    • Dissolve the racemic carboxylic acid (1 equivalent) in the chosen solvent at an elevated temperature.

    • Add the selected chiral resolving agent (0.5-1.0 equivalents).

    • Allow the solution to cool slowly to room temperature to promote crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification :

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The diastereomeric excess (de) of the salt can be determined by NMR or HPLC analysis.

    • If necessary, recrystallize the salt to improve the de.

  • Liberation of the Enantiomer :

    • Suspend the diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate).

    • Acidify the mixture with a strong acid (e.g., 1M HCl) until the salt dissolves.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Enantiomeric Excess Determination : The ee of the final product can be determined by chiral HPLC analysis.

Visualizations

Chiral_Resolution_Workflow cluster_chromatography Chromatographic Resolution cluster_crystallization Diastereomeric Salt Resolution Racemic Intermediate Racemic Intermediate Chiral HPLC/SFC Screening Chiral HPLC/SFC Screening Racemic Intermediate->Chiral HPLC/SFC Screening Inject Separated Enantiomers Separated Enantiomers Chiral HPLC/SFC Screening->Separated Enantiomers Optimized Method Racemic Carboxylic Acid Intermediate Racemic Carboxylic Acid Intermediate Salt Formation Salt Formation Racemic Carboxylic Acid Intermediate->Salt Formation Add Chiral Base Crystallization Crystallization Salt Formation->Crystallization Cool Slowly Filtration Filtration Crystallization->Filtration Isolate Less Soluble Salt Liberation of Enantiomer Liberation of Enantiomer Filtration->Liberation of Enantiomer Acidify Pure Enantiomer Pure Enantiomer Liberation of Enantiomer->Pure Enantiomer Start Start Start->Racemic Intermediate Start->Racemic Carboxylic Acid Intermediate Troubleshooting_Logic Start Start Problem Problem Start->Problem Identify Issue Check_CSP Check_CSP Problem->Check_CSP Poor/No Resolution Solution Solution Problem->Solution Peak Tailing/Splitting Check_Mobile_Phase Check_Mobile_Phase Check_CSP->Check_Mobile_Phase CSP is appropriate Check_CSP->Solution Change CSP Check_Temp_Flow Check_Temp_Flow Check_Mobile_Phase->Check_Temp_Flow Adjusted Check_Mobile_Phase->Solution Optimize Mobile Phase Check_Temp_Flow->Solution Optimize T/Flow

"alternative synthetic pathways to avoid impurities in Duocarmycin SA intermediates"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Duocarmycin SA intermediates. The focus is on identifying and mitigating common impurities through alternative synthetic pathways and optimized protocols.

Troubleshooting Guides

Issue: Formation of Quinoline (B57606) Impurities during seco-CBI Synthesis

Q1: During the synthesis of the seco-cyclopropyl-benz[e]indoline (seco-CBI) core via radical cyclization, we are observing significant amounts of a seco-cyclopropyltetrahydroquinoline byproduct. What causes this and how can we minimize it?

A1: The formation of seco-cyclopropyltetrahydroquinolines alongside the desired seco-cyclopropylindoline product is a known side reaction in the 5-exo-trig radical cyclization process.[1][2] This typically occurs when the stability of the free radical intermediate influences the cyclization pathway.

Troubleshooting Steps:

  • Substrate Modification: The structure and stability of the free radical precursor can significantly impact the product ratio. In some cases, the formation of the indoline (B122111) precursor is exclusive, while other substrates lead to a mixture of indoline and quinoline products.[1][2] For instance, the synthesis of a seco-CBI precursor from 6-benzyloxy-N-t-butoxycarbonyl-3-(chloromethyl)benzo[e]indoline has been reported to proceed without significant quinoline formation.[1][2]

  • Reaction Conditions Optimization: While the literature often focuses on the substrate's role, careful optimization of reaction conditions such as temperature, reaction time, and the rate of addition of the radical initiator (e.g., AIBN) and the reducing agent (e.g., Bu3SnH) may influence the selectivity of the cyclization.

  • Purification: If the formation of the quinoline byproduct cannot be completely suppressed, efficient purification methods are crucial. Flash column chromatography is typically employed to separate the desired indoline product from the quinoline impurity.

Issue: Dechlorination as a Side Reaction

Q2: We are experiencing a loss of the chloro-substituent (dechlorination) during the synthesis of our Duocarmycin SA intermediates. At which steps is this most likely to occur and what are the alternative strategies?

A2: Dechlorination is a potential side reaction, particularly during steps involving reductive conditions. One critical step where this has been observed is during the deprotection of a benzyl (B1604629) ether protecting group using catalytic hydrogenation (e.g., H2, Pd/C), which can also reduce the chloroalkene.

Alternative Strategy: Modified Deprotection Protocol

To circumvent this issue, an alternative deprotection method has been reported that avoids the use of H2 gas. This method utilizes ammonium (B1175870) formate (B1220265) (NH4HCO2) as a hydrogen source with palladium on carbon (Pd/C) for the O-debenzylation. This milder condition has been shown to prevent unwanted naphthalene (B1677914) hydrogenation and dechlorination.[3]

Table 1: Comparison of Deprotection Methods for Chloro-intermediates

MethodReagentsCommon Side ReactionsRecommendation
Standard HydrogenationH2, Pd/CDechlorination, Naphthalene ring reductionAvoid for sensitive chloro-intermediates
Transfer HydrogenationNH4HCO2, Pd/CMinimal side reactions reportedRecommended for deprotection of benzyl ethers in the presence of a chloro group[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of Duocarmycin SA intermediates and what are their general sources?

A1: Common impurities in Duocarmycin SA synthesis often arise from side reactions in key bond-forming steps and the choice of protecting groups. These can include:

  • seco-Cyclopropyltetrahydroquinolines: Formed as byproducts during the radical cyclization to create the seco-CBI core.[1][2]

  • Dechlorinated products: Resulting from overly reductive conditions, especially during deprotection steps.[3]

  • Byproducts from Fischer Indole (B1671886) Synthesis: The formation of regioisomeric indole products can occur depending on the enamine isomer that undergoes cyclization.[4]

  • Styrenes from Bischler-Napieralski Reaction: A retro-Ritter reaction can lead to the formation of styrene (B11656) byproducts.[5]

  • Partially deprotected intermediates: Incomplete removal of protecting groups leads to a complex mixture of products.

  • Over-alkylation or N-alkylation products: Can occur during the introduction of alkyl chains if reaction conditions are not carefully controlled.

Q2: How can the choice of protecting groups influence the impurity profile in Duocarmylin SA synthesis?

A2: The selection of protecting groups is critical in multi-step syntheses like that of Duocarmycin SA to prevent unwanted side reactions.[6][7] For instance:

  • Orthogonal Protecting Groups: Employing orthogonal protecting groups, which can be removed under different conditions (e.g., acid-labile Boc vs. base-labile Fmoc), allows for selective deprotection and reduces the risk of unintended reactions at other functional sites.[7]

  • Protecting Group Stability: The chosen protecting group must be stable to the reaction conditions of subsequent steps to avoid premature cleavage and the formation of impurities.

  • Deprotection Conditions: The conditions used for deprotection must be carefully chosen to be selective for the target protecting group and not affect other sensitive functionalities in the molecule, such as the chloro-substituent.

Q3: Are there alternative synthetic pathways that can circumvent the formation of common impurities?

A3: Yes, several alternative synthetic strategies have been developed to improve the efficiency and purity of Duocarmycin SA intermediates. These often involve:

  • Alternative Ring Closure Strategies: For the formation of the tricyclic core, a vicarious nucleophilic substitution/cyclization sequence has been explored as an alternative to traditional methods.[8]

  • Modified Protecting Group Strategies: As discussed, using alternative protecting groups or deprotection methods can prevent specific side reactions like dechlorination.[3]

  • Solid-Phase Synthesis: For the synthesis of Duocarmycin analogues, solid-phase synthesis offers the advantage of simplified purification, as impurities and excess reagents can be washed away from the resin-bound product.[9][10]

Experimental Protocols

Protocol 1: O-Debenzylation using Transfer Hydrogenation to Avoid Dechlorination

This protocol is an alternative to standard catalytic hydrogenation for the removal of a benzyl ether protecting group in the presence of a sensitive chloro-substituent.[3]

  • Dissolve the Benzyl-protected Intermediate: Dissolve the starting material in a suitable solvent mixture (e.g., methanol/ethyl acetate).

  • Add Hydrogen Source: Add ammonium formate (NH4HCO2) in excess (e.g., 5-10 equivalents).

  • Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 10-20% by weight).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Extraction and Purification: Concentrate the filtrate and perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by column chromatography.

Visualizations

Synthetic_Pathways cluster_0 Standard Pathway with Potential Impurity cluster_1 Alternative Pathway/Optimization A Aryl Halide Precursor B Radical Cyclization (e.g., Bu3SnH, AIBN) A->B C seco-CBI Intermediate B->C Desired 5-exo-trig cyclization D Quinoline Byproduct B->D Side Reaction E Modified Precursor/ Optimized Conditions F Selective Radical Cyclization E->F G High-Purity seco-CBI F->G Minimized Side Reaction

Caption: Comparison of standard and alternative radical cyclization pathways for seco-CBI synthesis.

Deprotection_Strategies cluster_0 Standard Deprotection cluster_1 Alternative Deprotection A Benzyl-Protected Chloro-Intermediate B Catalytic Hydrogenation (H2, Pd/C) A->B C Desired Deprotected Product B->C Desired Reaction D Dechlorinated Impurity B->D Side Reaction E Benzyl-Protected Chloro-Intermediate F Transfer Hydrogenation (NH4HCO2, Pd/C) E->F G High-Purity Deprotected Product F->G Selective Deprotection

Caption: Alternative deprotection strategy to avoid dechlorination impurity.

References

Technical Support Center: Byproduct Analysis in Duocarmycin SA Intermediate-2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of Duocarmycin SA and its analogues. The focus is on the analysis and mitigation of byproducts generated during the production of a key precursor, which for the purpose of this guide is designated as Intermediate-2: seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole) , immediately following the deprotection of its N-Boc protected form, N-Boc-seco-CBI .

Frequently Asked Questions (FAQs)

Q1: What is "Intermediate-2" in the context of Duocarmycin SA synthesis?

A1: In many synthetic routes for Duocarmycin SA analogues, a key building block is the alkylating subunit, seco-CBI. To facilitate its synthesis and purification, it is often prepared with a protecting group on the indole (B1671886) nitrogen, most commonly a tert-butyloxycarbonyl (Boc) group. For this guide, we define Intermediate-2 as the deprotected seco-CBI, which is generated from its N-Boc protected precursor and is ready for coupling with the DNA-binding indole moiety (e.g., TMI - trimethoxyindole).

Q2: What are the most common byproducts observed during the generation of Intermediate-2 (seco-CBI)?

A2: The critical step is the acid-catalyzed removal of the Boc group from N-Boc-seco-CBI. Several byproducts can form during and after this step. These include:

  • Incomplete Deprotection: Residual N-Boc-seco-CBI.

  • tert-Butylated Byproducts: Alkylation of the phenol (B47542) or indole nitrogen by the tert-butyl cation generated during deprotection.

  • Dimerization Products: Self-reaction of the highly reactive seco-CBI molecules.

  • Premature Spirocyclization: Intramolecular cyclization of seco-CBI to form the active CBI cyclopropane (B1198618), which can occur if the reaction mixture is exposed to basic conditions or heated.[1]

  • Quinoline-type Impurities: These can arise from alternative cyclization pathways during the synthesis of the seco-CBI core structure and may be carried over.[2]

Q3: Which analytical techniques are recommended for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic methods is essential for the effective identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is the primary tool for separating Intermediate-2 from its byproducts and unreacted starting material. UV detection is standard.[1]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) is crucial for identifying the molecular weights of the separated components, which helps in elucidating their structures.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant or unknown byproducts, isolation (e.g., by preparative HPLC) followed by 1H and 13C NMR analysis is necessary.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of N-Boc-seco-CBI and the subsequent coupling reaction.

Issue 1: Incomplete Deprotection of N-Boc-seco-CBI
  • Symptom: HPLC analysis of the crude reaction mixture shows a significant peak corresponding to the starting material, N-Boc-seco-CBI.

  • Possible Causes:

    • Insufficient acid catalyst (e.g., TFA, HCl).

    • Reaction time is too short.

    • Reaction temperature is too low.

  • Troubleshooting Steps:

    • Increase the equivalents of the acid catalyst. The rate of N-Boc cleavage can show a second-order dependence on the acid concentration.[7]

    • Extend the reaction time and monitor the progress by HPLC.

    • If the reaction is sluggish at lower temperatures, consider a modest increase in temperature, but be cautious of promoting side reactions.

Issue 2: Presence of a Byproduct with a Mass of +56 Da
  • Symptom: HPLC-MS analysis reveals a significant impurity with a molecular weight 56 units higher than the desired Intermediate-2.

  • Possible Cause: tert-butylation of the product. The tert-butyl cation generated during deprotection can act as an electrophile and alkylate nucleophilic sites, such as the phenolic oxygen or the indole nitrogen.[7]

  • Troubleshooting Steps:

    • Use a Scavenger: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation as it forms.

    • Optimize Acid Choice: Use an acid that is less prone to generating a free tert-butyl cation.

    • Lower Reaction Temperature: Perform the deprotection at a lower temperature to reduce the rate of the alkylation side reaction.

Issue 3: Formation of High Molecular Weight Species
  • Symptom: HPLC analysis shows broad peaks at later retention times, and MS analysis indicates masses corresponding to dimers or oligomers of seco-CBI.

  • Possible Causes:

    • The deprotected seco-CBI is unstable and prone to self-condensation.

    • The concentration of the intermediate is too high.

    • Delay between the deprotection and the subsequent coupling step.

  • Troubleshooting Steps:

    • Immediate Use: Use the deprotected Intermediate-2 immediately in the next coupling step without isolation.[8]

    • Control Concentration: Perform the deprotection at a lower concentration to minimize intermolecular reactions.

    • One-Pot Procedure: If possible, develop a one-pot procedure where the coupling agent and the DNA-binding moiety are present during or immediately after the deprotection.

Issue 4: Premature Formation of the Active CBI Moiety
  • Symptom: HPLC-MS analysis shows a peak with a mass corresponding to the loss of HCl from Intermediate-2, indicating the formation of the cyclopropane ring (CBI).

  • Possible Causes:

    • Exposure of the deprotected intermediate to basic conditions (e.g., during workup).

    • Elevated temperatures during the reaction or workup.

    • Prolonged storage of the intermediate.

  • Troubleshooting Steps:

    • Maintain Acidic Conditions: Ensure the reaction mixture and any subsequent handling steps are maintained under acidic or neutral conditions until the coupling reaction is complete.

    • Avoid Heat: Perform all manipulations at low temperatures (e.g., 0 °C to room temperature).

    • Prompt Use: As with dimerization, use the intermediate immediately after its formation. The conversion of the seco-drug to the active cyclized form can be rapid.[1][9]

Data Presentation

Table 1: Representative HPLC-MS Data for Byproduct Analysis

Compound/ByproductPutative StructureExpected Mass Change from Intermediate-2Typical Relative Retention Time (RRT)
Intermediate-2 (seco-CBI) Target Compound01.00
N-Boc-seco-CBIStarting Material+100~1.50
tert-Butylated seco-CBIByproduct+56~1.65
seco-CBI DimerByproduct+ (Mass of Intermediate-2 - HCl)>2.00
CBIPremature Cyclization Product-36.5 (Loss of HCl)~0.90

Note: Relative Retention Times (RRTs) are illustrative and will vary depending on the specific HPLC method (column, mobile phase, gradient, etc.).

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection of N-Boc-seco-CBI
  • Dissolve N-Boc-seco-CBI in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC-MS until the starting material is consumed.

  • Upon completion, the resulting solution containing the HCl salt of Intermediate-2 (seco-CBI) should be used immediately in the subsequent coupling step.

Protocol 2: HPLC-MS Method for In-Process Control
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm and 320 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

Mandatory Visualizations

Byproduct_Formation_Workflow cluster_step1 Step 1: N-Boc Deprotection cluster_step2 Step 2: Desired Product & Byproducts cluster_step3 Step 3: Subsequent Reaction start N-Boc-seco-CBI deprotection Acid Catalyst (e.g., TFA, HCl) start->deprotection intermediate2 Intermediate-2 (seco-CBI) deprotection->intermediate2 Desired Reaction incomplete Incomplete Deprotection (Remaining N-Boc-seco-CBI) deprotection->incomplete Side Reaction (Insufficient acid/time) tBu tert-Butylated Byproduct deprotection->tBu Side Reaction (t-Bu+ scavenger absent) dimer Dimerization intermediate2->dimer Side Reaction (High concentration) cyclized Premature Spirocyclization (CBI) intermediate2->cyclized Side Reaction (Basic conditions/heat) final_product Coupling with DNA-binding moiety intermediate2->final_product Desired Path

Caption: Workflow of Intermediate-2 production and potential byproduct pathways.

Troubleshooting_Logic cluster_mass Mass Spectrometry Analysis cluster_actions Corrective Actions start Abnormal Peak in HPLC mass_check Check Mass start->mass_check mass_plus_100 Mass = SM (N-Boc-seco-CBI) mass_check->mass_plus_100 +100 Da mass_plus_56 Mass = Product + 56 mass_check->mass_plus_56 +56 Da mass_dimer Mass = Dimer/Oligomer mass_check->mass_dimer High MW mass_minus_36 Mass = Product - 36.5 (Loss of HCl) mass_check->mass_minus_36 -36.5 Da action_deprotect Increase acid/time for deprotection mass_plus_100->action_deprotect action_scavenger Add t-Bu+ scavenger (e.g., anisole) mass_plus_56->action_scavenger action_concentration Use intermediate immediately Reduce concentration mass_dimer->action_concentration action_conditions Maintain acidic pH Avoid heat mass_minus_36->action_conditions

Caption: Troubleshooting logic for identifying byproducts using HPLC-MS.

References

Technical Support Center: Enhancing the Stability of Duocarmycin SA Precursors for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Duocarmycin SA and its precursors during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential stability issues with your Duocarmycin SA precursors.

Issue 1: Loss of Potency or Activity in Stored Compound

Potential Cause Troubleshooting Step Recommended Action
Improper Storage Temperature Verify the storage temperature of your freezer.For long-term storage (up to 3 years for powder, 6 months in solvent), store at -80°C. For short-term storage (up to 1 month in solvent), -20°C is acceptable.[1][2]
Exposure to Air (Oxidation) Check if the compound was stored under an inert atmosphere.Always store Duocarmycin SA and its precursors, especially when in solution, under nitrogen gas to prevent oxidation.[3]
Repeated Freeze-Thaw Cycles Review your experimental workflow to quantify the number of freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can lead to product inactivation.[1][3]
Hydrolysis of Prodrug The seco-form of Duocarmycin SA precursors can be sensitive to hydrolysis, leading to the formation of the active, but less stable, cyclopropane (B1198618) ring.[4]Prepare fresh working solutions daily from a frozen stock. If you suspect degradation, analyze the sample using HPLC to check for the appearance of degradation products.
Exposure to Light Assess the light conditions in your laboratory and storage area.While Duocarmycin SA itself is not reported to be exceptionally light-sensitive, some derivatives and linkers used in antibody-drug conjugates (ADCs) can be.[5][6] It is good practice to store all potent compounds in amber vials or otherwise protected from light.
Incompatible Solvent Verify the solvent used for reconstitution and storage.Use high-purity, anhydrous solvents like newly opened DMSO.[1][3] Avoid strong acids, alkalis, and strong oxidizing/reducing agents as they are incompatible.[7]

Issue 2: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)

Potential Cause Troubleshooting Step Recommended Action
Degradation Products Compare the chromatogram of the stored sample with that of a freshly prepared standard.Degradation can lead to the formation of related substances. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation pathways.
Solvent Impurities Run a blank chromatogram with just the solvent.Use high-purity, HPLC-grade solvents to avoid introducing extraneous peaks. Be aware that hygroscopic solvents like DMSO can absorb water, which may affect stability.[1][3]
Isomerization Some complex molecules can undergo isomerization under certain conditions.Consult the literature for potential isomers of your specific Duocarmycin SA precursor. Adjusting pH or solvent polarity may help in separating isomers chromatographically.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Duocarmycin SA and its precursors in powder form?

A1: For long-term stability, the powder form of Duocarmycin SA and its precursors, such as seco-Duocarmycin SA, should be stored at -20°C for up to 3 years.[1][8]

Q2: How should I store Duocarmycin SA precursors once they are dissolved in a solvent?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to store solutions under an inert nitrogen atmosphere to prevent oxidative degradation.[3]

Q3: Why is it important to use a seco-Duocarmycin SA precursor?

A3: The seco- form is a prodrug designed to improve the stability of the molecule.[4] The active form of Duocarmycin SA contains a reactive spirocyclopropylhexadienone moiety. The seco- form masks this reactive group, making the compound more stable for storage and handling.[4] It is converted to the active form in situ.[4]

Q4: What is the primary degradation pathway for Duocarmycin SA precursors?

A4: The main concern is the premature conversion of the seco- precursor to the active Duocarmycin SA, which is then susceptible to solvolysis. This conversion can be influenced by factors such as pH.[9][10] Duocarmycin SA itself is relatively stable outside of the DNA minor groove but becomes activated upon binding.[11][12]

Q5: Can I prepare a large batch of working solution and use it over several days?

A5: It is strongly recommended to prepare working solutions fresh on the day of use from a frozen, concentrated stock solution.[3] This minimizes the risk of degradation in aqueous buffers or cell culture media.

Q6: Are there any materials I should avoid when handling Duocarmycin SA precursors?

A6: Yes, you should avoid strong acids, alkalis, and strong oxidizing or reducing agents as they are incompatible with Duocarmycin SA.[7]

Q7: My compound seems to have lost activity despite proper storage. What should I do?

A7: First, refer to the troubleshooting guide above. If the issue persists, it is advisable to perform an analytical check of your compound's purity and integrity. A new vial of the compound should be used to confirm if the issue is with the stored material or other experimental parameters.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Duocarmycin SA and its Precursors

Form Storage Temperature Duration Atmosphere Reference
Powder-20°CUp to 3 yearsNormal[1][2]
In Solvent (e.g., DMSO)-80°CUp to 6 monthsNitrogen[1][2][3]
In Solvent (e.g., DMSO)-20°CUp to 1 monthNitrogen[1][2][3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of a Duocarmycin SA precursor. The exact conditions may need to be optimized for your specific analogue.

Objective: To determine the purity of a Duocarmycin SA precursor and detect the presence of degradation products over time.

Materials:

  • Duocarmycin SA precursor sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the Duocarmycin SA precursor in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of approximately 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 320 nm).

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Inject the freshly prepared sample to obtain the initial purity profile (t=0).

    • Store the stock solution and/or diluted samples under the desired test conditions (e.g., different temperatures, light exposure).

    • At specified time points, inject the samples and analyze the chromatograms.

    • Calculate the peak area of the parent compound and any new peaks that appear. The stability can be expressed as the percentage of the parent compound remaining over time.

Visualizations

degradation_pathway cluster_storage Storage cluster_activation Activation/Degradation cluster_target Biological Target seco_DSA seco-Duocarmycin SA (Stable Prodrug) Active_DSA Duocarmycin SA (Active Form) seco_DSA->Active_DSA Spontaneous/ Catalyzed Cyclization DNA_Alkylation DNA Alkylation (Cell Death) Active_DSA->DNA_Alkylation Binding to DNA Minor Groove

Caption: Activation pathway of a seco-Duocarmycin SA precursor.

troubleshooting_workflow Start Instability Observed (e.g., loss of activity) Check_Storage Storage Conditions Correct? (-80°C, N2) Start->Check_Storage Check_Handling Proper Handling? (Aliquoted, fresh dilutions) Check_Storage->Check_Handling Yes Use_New_Vial Use a New Vial of Compound Check_Storage->Use_New_Vial No Analyze_Sample Analyze by HPLC/MS Check_Handling->Analyze_Sample Yes Check_Handling->Use_New_Vial No Degradation_Confirmed Degradation Confirmed? Analyze_Sample->Degradation_Confirmed Review_Protocol Review Experimental Protocol (e.g., buffer pH, solvent) Degradation_Confirmed->Review_Protocol Yes End_Issue_Resolved Issue Resolved Degradation_Confirmed->End_Issue_Resolved No Review_Protocol->Use_New_Vial End_Consult_Support Consult Technical Support Review_Protocol->End_Consult_Support Use_New_Vial->End_Issue_Resolved

Caption: Troubleshooting workflow for Duocarmycin SA precursor instability.

References

Validation & Comparative

A Comparative Guide to the Synthesis of a Key Duocarmycin SA Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex natural products like Duocarmycin SA is a critical challenge. This guide provides a detailed comparison of two prominent synthetic routes to a key tricyclic intermediate in the total synthesis of Duocarmycin SA, developed by the research groups of Boger and Schmidt.

Duocarmycin SA is a potent antitumor agent whose complex architecture demands a sophisticated synthetic strategy. A pivotal moment in its synthesis is the construction of the chiral tricyclic core, which contains the crucial stereocenter that dictates the molecule's biological activity. This guide will focus on the synthetic pathways leading to a common intermediate, the protected tricyclic amine, referred to here as the "Duocarmycin SA Tricyclic Core Intermediate."

Comparison of Synthetic Strategies

The approaches by Boger and Schmidt, while both achieving the synthesis of the target intermediate, employ distinct strategic bond disconnections and key transformations. Boger's route, established earlier, relies on a chiral resolution to introduce stereochemistry, while Schmidt's more recent approach utilizes an enantioselective hydrogenation.

ParameterBoger Synthetic RouteSchmidt Synthetic Route
Key Strategy Diastereoselective alkylation and chiral resolutionEnantioselective indole (B1671886) hydrogenation
Starting Materials Substituted p-quinonediimineSubstituted indole
Overall Yield Not explicitly stated in a single sequence~35% over 7 steps
Number of Steps ~10 steps from commercially available materials7 steps from commercially available materials
Stereochemistry Control Chiral resolution of a later intermediateEnantioselective hydrogenation early in the sequence

Synthetic Route Overviews

The following diagrams illustrate the logical flow of each synthetic route to the Duocarmycin SA tricyclic core intermediate.

Boger_Route A Substituted p-Quinonediimine B Sequential Regioselective Nucleophilic Additions A->B Dimethyl malonate, Pyrrolidine enamine C Dihydropyrroloindole Formation B->C Acid-catalyzed cyclization D Cyclization & Protection C->D Protection (e.g., Boc) E Chiral Resolution D->E Chiral resolving agent F Duocarmycin SA Tricyclic Core Intermediate E->F Schmidt_Route A Substituted Indole B Enantioselective Hydrogenation A->B H2, Chiral Rh catalyst C Indoline Formation B->C Protection (e.g., Ns) D Vicarious Nucleophilic Substitution C->D Chloromethyl phenyl sulfone, Base E Cyclization D->E Intramolecular cyclization F Duocarmycin SA Tricyclic Core Intermediate E->F

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of natural product synthesis and drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of a key intermediate in the total synthesis of Duocarmycin SA with the final natural product and a closely related analog, Duocarmycin A. This analysis, supported by experimental data and protocols, offers researchers and scientists a valuable resource for understanding the structural evolution during the synthesis of this potent class of antitumor agents.

Duocarmycin SA and its analogs are renowned for their exceptional cytotoxicity, which stems from their ability to alkylate DNA. The synthesis of these complex molecules involves numerous steps, and the careful spectroscopic verification of each intermediate is crucial for a successful outcome. Here, we focus on a pivotal precursor from Boger's seminal 1992 total synthesis, the N-Boc protected tricyclic core, herein referred to as "Duocarmycin SA Intermediate (Boger, 1992)".

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Duocarmycin SA Intermediate (Boger, 1992), Duocarmycin SA, and Duocarmycin A, facilitating a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonDuocarmycin SA Intermediate (Boger, 1992) (δ, ppm)Duocarmycin SA (δ, ppm)Duocarmycin A (δ, ppm)
Aromatic CH8.26 (d, J=1.9), 7.67 (d, J=1.9), 7.49-7.45 (m), 7.41-7.34 (m), 7.33 (s)~7.0-8.0 (m)~7.0-8.0 (m)
OMe-3.94 (s, 3H), 3.92 (s, 3H), 3.89 (s, 3H)3.95 (s, 3H), 3.93 (s, 3H), 3.90 (s, 3H)
CO₂Me3.94 (s, 3H)3.88 (s, 3H)-
Boc (t-butyl)1.47 (s, 9H)--
Cyclopropane & Ring Junction H~1.0-4.0 (m)~1.0-4.0 (m)~1.0-4.0 (m)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CarbonDuocarmycin SA Intermediate (Boger, 1992) (δ, ppm)Duocarmycin SA (δ, ppm)Duocarmycin A (δ, ppm)
Carbonyl (C=O)160.5, 149.3~160-170~160-170
Aromatic C145.6, 143.6, 135.2, 130.2, 128.9, 128.7, 128.2, 126.4, 112.7, 112.5, 102.2~100-150~100-150
OMe-~56.0~56.0
CO₂Me52.552.4-
Boc (C(CH₃)₃)86.5, 27.9, 27.3--
Cyclopropane & Ring Junction C~15-60~15-60~15-60

Table 3: Mass Spectrometry and UV-Vis Data

ParameterDuocarmycin SA Intermediate (Boger, 1992)Duocarmycin SADuocarmycin A
MS (ESI+) m/z [M+H]⁺: 427.1500[M+H]⁺: 478.1587[M+H]⁺: 464.1431
UV-Vis λₘₐₓ (nm) Not available~330~330

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Data processing was performed using standard NMR software.

Mass Spectrometry (MS): High-resolution mass spectra were acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion.

UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples were dissolved in a UV-grade solvent, such as ethanol (B145695) or methanol, and the absorbance was measured over a wavelength range of 200-800 nm.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of Duocarmycin SA and its intermediates.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Duocarmycin SA Intermediate (Boger, 1992) Duocarmycin SA Intermediate (Boger, 1992) Intermediate 1->Duocarmycin SA Intermediate (Boger, 1992) Key Step Final Product (Duocarmycin SA) Final Product (Duocarmycin SA) Duocarmycin SA Intermediate (Boger, 1992)->Final Product (Duocarmycin SA) NMR_Intermediate NMR (1H, 13C) Duocarmycin SA Intermediate (Boger, 1992)->NMR_Intermediate Characterization MS_Intermediate Mass Spec. Duocarmycin SA Intermediate (Boger, 1992)->MS_Intermediate UV_Intermediate UV-Vis Duocarmycin SA Intermediate (Boger, 1992)->UV_Intermediate NMR_Final NMR (1H, 13C) Final Product (Duocarmycin SA)->NMR_Final Characterization MS_Final Mass Spec. Final Product (Duocarmycin SA)->MS_Final UV_Final UV-Vis Final Product (Duocarmycin SA)->UV_Final Data Comparison Data Comparison NMR_Intermediate->Data Comparison NMR_Final->Data Comparison Related Compounds Related Compounds NMR_Related NMR (1H, 13C) Related Compounds->NMR_Related Comparison MS_Related Mass Spec. Related Compounds->MS_Related UV_Related UV-Vis Related Compounds->UV_Related NMR_Related->Data Comparison MS_Intermediate->Data Comparison UV_Intermediate->Data Comparison MS_Final->Data Comparison UV_Final->Data Comparison MS_Related->Data Comparison UV_Related->Data Comparison

Caption: Workflow for the synthesis and spectroscopic analysis of Duocarmycin SA and its analogs.

Discussion

The spectroscopic data clearly highlight the structural transformations occurring during the synthesis. The ¹H NMR spectrum of the Duocarmycin SA Intermediate (Boger, 1992) is characterized by the presence of the Boc protecting group, which gives a prominent singlet at approximately 1.47 ppm. This signal is absent in the final product, Duocarmycin SA. Conversely, the spectra of Duocarmycin SA and Duocarmycin A show characteristic signals for the methoxy (B1213986) groups on the indole (B1671886) ring.

The mass spectrometry data provide the exact molecular weights of the compounds, confirming their elemental composition at each stage. The UV-Vis spectra of the final products are dominated by the extended chromophore of the Duocarmycin core, with a characteristic absorption maximum around 330 nm.

This comparative guide underscores the power of spectroscopic methods in synthetic chemistry. By providing a clear and concise comparison of a key Duocarmycin SA intermediate with the final product and a related analog, this document serves as a practical reference for researchers in the field of medicinal chemistry and drug discovery.

Purity Assessment of Duocarmycin SA Intermediate-2 by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step in the production of active pharmaceutical ingredients (APIs) like Duocarmycin SA. This guide provides a comprehensive overview of a representative High-Performance Liquid Chromatography (HPLC) method for the purity assessment of a key Duocarmycin SA intermediate. The performance of this method is compared with other common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool for purity determination, other analytical techniques can also be employed.[1] The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of expected impurities. The following table summarizes the key performance characteristics of HPLC in comparison to other common techniques for the purity assessment of pharmaceutical intermediates.

TechniquePrincipleResolutionSample ThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Liquid-phase separation based on polarity.[1]High; excellent for resolving complex mixtures.[1][2]Moderate (15-30 min per sample).[1]High sensitivity, quantitative accuracy, and applicability to non-volatile compounds.[2][3]Requires reference standards for identification and quantification.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.[2]Lower than HPLC.High (multiple samples can be run simultaneously).Cost-effective, simple, and rapid for preliminary analysis.[3][4]Primarily qualitative, less sensitive and accurate than HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5]High (similar to HPLC).Moderate.Provides molecular weight information for impurity identification without a reference standard.[5]More complex instrumentation and data analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Not a separation technique; depends on spectral dispersion.[1]High (can be < 5 min per sample).[1]Provides absolute quantification without a reference standard of the same compound.[1]Lower sensitivity compared to HPLC; may not detect trace impurities.

Experimental Workflow for HPLC Purity Analysis

The overall process for determining the purity of a synthesized batch of a Duocarmycin SA intermediate involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Intermediate-2 in Methanol injection Inject Sample onto C18 Column sample_prep->injection separation Gradient Elution injection->separation Mobile Phase Flow detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity integration->calculation

References

A Comparative Analysis of Protecting Groups for the Synthesis of Duocarmycin SA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Duocarmycin SA, a potent DNA alkylating agent with significant antitumor activity, presents numerous challenges due to the molecule's complex and sensitive structure. A critical aspect of a successful synthetic strategy is the judicious selection and application of protecting groups for its key functional moieties: the indole (B1671886) nitrogen, the phenolic hydroxyl group, and various amine functionalities. This guide provides an objective comparison of commonly employed protecting groups for these functionalities, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.

Protecting Groups for the Indole Nitrogen

The indole nucleus is a central feature of Duocarmycin SA, and its nitrogen atom often requires protection to prevent unwanted side reactions during various synthetic transformations. The choice of the protecting group is crucial as it must be stable to the reaction conditions employed in subsequent steps and readily cleavable without affecting other sensitive parts of the molecule.

Comparative Data
Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Stability
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, THF, rtTFA, CH₂Cl₂; or 4N HCl/EtOAc89%[1]HighStable to basic and hydrogenolysis conditions, but labile to strong acids.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, NaH, DMF, 0 °CTBAF, THF; or HCl, EtOH85%[1]HighStable to a wide range of conditions, including acidic and basic environments. Cleaved by fluoride (B91410) ions or strong acid.
TES (Triethylsilyl)TESCl, Imidazole, DMFTBAF, THF; or mild acidHighHighEasily introduced and removed. Sensitive to acidic conditions and fluoride ions.
Experimental Protocols

Boc Protection of Indole: To a solution of the indole (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol) are added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.[1]

Boc Deprotection: The N-Boc protected indole (1 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂) (10 mL) and stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure to yield the deprotected indole. Alternatively, a solution of 4N HCl in ethyl acetate (B1210297) can be used.

Protecting Groups for the Phenolic Hydroxyl Group

The phenolic hydroxyl group in the Duocarmycin SA structure is often protected to prevent its interference in coupling reactions and other transformations. The choice of the protecting group is critical to ensure stability during the synthesis and allow for selective deprotection at a later stage.

Comparative Data
Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Stability
Bn (Benzyl)BnBr, K₂CO₃, DMF, 0 °C to rtH₂, Pd/C, EtOH; or BCl₃, CH₂Cl₂90%[1]HighStable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis.
MOM (Methoxymethyl)MOMCl, DIPEA, CH₂Cl₂HCl, MeOH; or BBr₃, CH₂Cl₂HighHighStable to basic conditions, but labile to acids.
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcOH)94%[2]95%[2]Stable to basic conditions. Cleaved by fluoride ions or acidic conditions.
Experimental Protocols

Benzyl (B1604629) Protection of Phenol (B47542): To a solution of the phenol (1 mmol) in dimethylformamide (DMF, 10 mL) at 0 °C, potassium carbonate (K₂CO₃, 1.5 mmol) and benzyl bromide (BnBr, 1.2 mmol) are added. The mixture is stirred at room temperature for 18 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.[1]

Benzyl Deprotection (Hydrogenolysis): The benzyl-protected phenol (1 mmol) is dissolved in ethanol (B145695) (10 mL), and 10% palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected phenol.

Protecting Groups for Amine Functionalities

Duocarmycin SA and its synthetic intermediates contain amine groups that require protection to control their reactivity, particularly during peptide coupling steps. The choice of protecting group depends on the overall synthetic strategy and the orthogonality required.

Comparative Data
Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Stability
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., H₂O, CH₂Cl₂)TFA, CH₂Cl₂; or 4N HCl/dioxane>95%[3]HighStable to basic and hydrogenolysis conditions. Cleaved by strong acids.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, NaHCO₃, H₂O/dioxane20% Piperidine (B6355638) in DMFHighHighStable to acidic and hydrogenolysis conditions. Cleaved by mild base (piperidine).
Cbz (Carbobenzyloxy)Cbz-Cl, base (e.g., NaHCO₃), H₂O/dioxaneH₂, Pd/C, EtOH; or HBr/AcOHHighHighStable to acidic and basic conditions. Cleaved by hydrogenolysis or strong acid.
Experimental Protocols

Boc Protection of Aniline (B41778): To a solution of the aniline (1 mmol) in a mixture of dioxane and water (1:1, 10 mL), sodium bicarbonate (NaHCO₃, 3 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) are added. The mixture is stirred at room temperature for 2-4 hours. The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

Fmoc Deprotection: The Fmoc-protected amine (1 mmol) is dissolved in a 20% solution of piperidine in dimethylformamide (DMF, 10 mL). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual piperidine. The crude product is then used in the next step without further purification.

Visualizing Synthetic Strategies

To illustrate the application of these protecting groups in a synthetic workflow, the following diagrams outline the key steps and logical relationships in the synthesis of a Duocarmycin SA precursor.

G cluster_indole Indole Protection cluster_phenol Phenol Protection cluster_amine Amine Protection Indole_NH Indole NH Indole_NBoc N-Boc Indole Indole_NH->Indole_NBoc (Boc)2O, DMAP Indole_NSEM N-SEM Indole Indole_NH->Indole_NSEM SEMCl, NaH Indole_NTES N-TES Indole Indole_NH->Indole_NTES TESCl, Imidazole Phenol_OH Phenolic OH Phenol_OBn O-Bn Phenol Phenol_OH->Phenol_OBn BnBr, K2CO3 Phenol_OMOM O-MOM Phenol Phenol_OH->Phenol_OMOM MOMCl, DIPEA Phenol_OTBDMS O-TBDMS Phenol Phenol_OH->Phenol_OTBDMS TBDMSCl, Imidazole Amine_NH2 Primary Amine Amine_NHBoc N-Boc Amine Amine_NH2->Amine_NHBoc (Boc)2O, Base Amine_NHFmoc N-Fmoc Amine Amine_NH2->Amine_NHFmoc Fmoc-Cl, Base Amine_NHCbz N-Cbz Amine Amine_NH2->Amine_NHCbz Cbz-Cl, Base

Caption: Protecting group strategies for key functional groups in Duocarmycin SA synthesis.

G Start Duocarmycin Precursor Protect_Phenol Phenol Protection (e.g., Bn) Start->Protect_Phenol Protect_Indole Indole Protection (e.g., Boc) Protect_Phenol->Protect_Indole Coupling Peptide Coupling / Elaboration Protect_Indole->Coupling Deprotect_Indole Indole Deprotection (e.g., TFA) Coupling->Deprotect_Indole Final_Steps Final Transformations Deprotect_Indole->Final_Steps Deprotect_Phenol Phenol Deprotection (e.g., H2, Pd/C) Final_Steps->Deprotect_Phenol Duocarmycin_SA Duocarmycin SA Deprotect_Phenol->Duocarmycin_SA

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Duocarmycin SA Intermediate-2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to a crucial intermediate of Duocarmycin SA, a potent antitumor agent. By examining key performance indicators and providing detailed experimental protocols, this document aims to inform the selection of the most effective synthetic strategy.

Duocarmycin SA, a natural product isolated from Streptomyces species, exhibits powerful cytotoxic activity by alkylating DNA. Its complex structure necessitates a multi-step synthesis, with the formation of the DNA-binding indole (B1671886) subunit being a critical phase. A common and pivotal precursor to this subunit, herein referred to as "intermediate-2," is a substituted indole-2-carboxylate (B1230498), such as methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate. The efficiency of the synthesis of this intermediate significantly impacts the overall yield and feasibility of producing Duocarmycin SA and its analogs.

This guide compares three prominent methods for the synthesis of this key indole intermediate: the Hemetsberger Indole Synthesis, a Palladium-Catalyzed Indole Synthesis, and a Nitration-Dehydrogenation approach.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is often a trade-off between yield, regioselectivity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three benchmarked methods for synthesizing a substituted indole-2-carboxylate intermediate.

ParameterHemetsberger SynthesisPalladium-Catalyzed SynthesisNitration & Dehydrogenation
Typical Yield 5-70% (highly substrate dependent)36-86%~40% (overall)
Regioselectivity Poor to moderate (can produce mixtures of regioisomers)HighGood
Key Reagents Aryl aldehyde, ethyl azidoacetate, base4-substituted-2-iodoaniline, pyruvic acid, Pd(OAc)₂, DABCOMethyl 1-acetylindoline-2-carboxylate, nitrating agent, MnO₂
Reaction Conditions High temperatures (thermolysis)Moderate to high temperaturesStepwise, variable conditions
Noteworthy Advantages Utilizes readily available aryl aldehydesHigh regioselectivity, clean reaction profileStarts from a simple indoline (B122111) precursor
Key Disadvantages Low yields with certain substrates, formation of hard-to-separate isomersRequires pre-functionalized (iodinated) aniline, catalyst costMulti-step process with moderate overall yield

Experimental Protocols

For a reproducible and accurate comparison, detailed experimental protocols for each method are provided below.

Method 1: Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to form the indole ring. While seemingly straightforward, its efficiency is often hampered by the formation of regioisomers when using meta-substituted benzaldehydes.

Experimental Protocol:

  • Knoevenagel Condensation: To a solution of 3-methoxy-4-nitrobenzaldehyde (B1600471) (1.0 eq) and ethyl azidoacetate (1.2 eq) in ethanol (B145695), a catalytic amount of a base (e.g., sodium ethoxide) is added. The mixture is stirred at room temperature for 4-6 hours. The resulting α-azidocinnamate ester is isolated by precipitation or extraction.

  • Thermolysis: The purified α-azidocinnamate ester is dissolved in a high-boiling solvent (e.g., xylene or Dowtherm A) and heated to reflux (typically 140-250 °C) for 2-4 hours.

  • Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to separate the desired 5-methoxy-6-nitro-1H-indole-2-carboxylate from its 7-methoxy-6-nitro regioisomer. The ratio of these isomers can be close to 1:1, significantly impacting the isolated yield of the target compound.

Method 2: Palladium-Catalyzed Indole Synthesis (Boger's Method)

This method, developed by the Boger group, offers a highly regioselective route to C5-substituted indole-2-carboxylic acids, which are direct precursors to the target intermediate after esterification.[1]

Experimental Protocol:

  • Iodination of Aniline: Commercially available 4-methoxyaniline is iodinated using iodine and silver sulfate (B86663) in ethanol at room temperature for 30-60 minutes to yield 2-iodo-4-methoxyaniline.[1]

  • Palladium-Catalyzed Cyclization: A mixture of 2-iodo-4-methoxyaniline (1.0 eq), pyruvic acid (3.0 eq), DABCO (3.0 eq), and Pd(OAc)₂ (0.05 eq) in degassed DMF is heated at 105 °C for 4 hours.[1]

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 5-methoxy-1H-indole-2-carboxylic acid is obtained as a single regioisomer and can be purified by crystallization or chromatography.[1]

  • Esterification and Nitration: The carboxylic acid is then esterified to the methyl ester, followed by regioselective nitration at the C6 position to afford methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate.

Method 3: Synthesis via Nitration and Dehydrogenation

This approach starts with a pre-formed indoline ring, which is then nitrated and aromatized.

Experimental Protocol:

  • Nitration of Indoline: Methyl 1-acetylindoline-2-carboxylate is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) at low temperature. This step typically yields a mixture of nitro-substituted isomers.

  • Dehydrogenation: The resulting nitro-indoline intermediate is then dehydrogenated to the corresponding indole using an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent like toluene (B28343) at reflux.

  • Work-up and Purification: The reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated. The desired methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate is then isolated from the isomeric mixture by column chromatography. The overall reported yield for the 5-nitro isomer via a similar route is around 40%.[2]

Visualizing the Synthetic Workflow and Biological Context

To further aid in the understanding of the synthetic strategies and the biological relevance of Duocarmycin SA, the following diagrams are provided.

G cluster_hemetsberger Hemetsberger Synthesis cluster_palladium Palladium-Catalyzed Synthesis cluster_nitration Nitration & Dehydrogenation H_start 3-Methoxy-4-nitrobenzaldehyde H_inter α-Azidocinnamate Ester H_start->H_inter Knoevenagel H_prod Mixture of Indole Regioisomers H_inter->H_prod Thermolysis P_start 4-Methoxyaniline P_inter1 2-Iodo-4-methoxyaniline P_start->P_inter1 Iodination P_inter2 5-Methoxy-1H-indole-2-carboxylic acid P_inter1->P_inter2 Pd-catalyzed Cyclization P_prod Target Intermediate-2 P_inter2->P_prod Esterification & Nitration N_start Methyl 1-acetylindoline-2-carboxylate N_inter Nitro-indoline Intermediate N_start->N_inter Nitration N_prod Target Intermediate-2 N_inter->N_prod Dehydrogenation

Caption: Comparative workflows for the synthesis of Duocarmycin SA intermediate-2.

G Duocarmycin Duocarmycin SA MinorGroove DNA Minor Groove Duocarmycin->MinorGroove Binds to Alkylation Adenine-N3 Alkylation MinorGroove->Alkylation Facilitates ReplicationBlock DNA Replication Blockage Alkylation->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: Simplified signaling pathway of Duocarmycin SA's mechanism of action.

Conclusion

Based on the available data, the palladium-catalyzed indole synthesis offers a superior strategy for preparing the this compound. Its high regioselectivity and generally good yields outweigh the need for a pre-functionalized starting material and the cost of the catalyst, especially when considering the difficulties in separating regioisomers in the Hemetsberger synthesis. The nitration and dehydrogenation route provides a viable alternative, though its overall yield is moderate. For researchers aiming for an efficient and clean synthesis of Duocarmycin SA and its analogs, the palladium-catalyzed approach represents the current benchmark.

References

Comparative Analysis of Duocarmycin SA and its Analogs: A Guide to Cytotoxicity and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Duocarmycin SA and its synthetic analogs, focusing on their cytotoxic activity across various cancer cell lines. Duocarmycins are a class of potent antitumor antibiotics that derive their biological activity from the sequence-selective alkylation of DNA.[1][2] This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this class of compounds.

Mechanism of Action: DNA Alkylation

Duocarmycins, including Duocarmycin SA, bind to the minor groove of DNA, with a preference for AT-rich sequences.[3][4] Following binding, they induce irreversible alkylation of the N3 position of adenine.[4][5] This covalent modification of the DNA structure disrupts cellular processes such as replication and transcription, ultimately leading to apoptosis.[1][4] The alkylating activity of duocarmycins is highly dependent on a conformational change that occurs upon DNA binding, which activates the reactive cyclopropane (B1198618) ring.[3]

cluster_0 Cellular Environment Duocarmycin Duocarmycin DNA_Minor_Groove DNA Minor Groove (AT-rich sequences) Duocarmycin->DNA_Minor_Groove Binding DNA_Alkylation Adenine-N3 Alkylation DNA_Minor_Groove->DNA_Alkylation Activation & Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_workflow Cytotoxicity Assay Workflow (MTT) start Start seed_cells Seed cells in 96-well plates start->seed_cells add_compounds Add varying concentrations of Duocarmycin analogs seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_formazan Incubate for formazan (B1609692) formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

References

Navigating Chirality: A Comparative Guide to Stereochemical Confirmation in Duocarmycin SA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of synthetic intermediates is a critical step in the total synthesis of complex natural products like Duocarmycin SA. The absolute and relative configuration of chiral centers profoundly influences the biological activity of the final molecule, making rigorous stereochemical confirmation an indispensable part of the drug discovery and development process. This guide provides an objective comparison of key analytical techniques used to determine the stereochemistry of Duocarmycin SA intermediates, supported by experimental data and detailed protocols.

The Duocarmycin family of natural products are potent DNA alkylating agents with significant antitumor activity. Their mechanism of action is intrinsically linked to their three-dimensional structure, particularly the stereochemistry of the spirocyclopropylcyclohexadienone moiety. Incorrect stereoisomers can exhibit dramatically reduced or altered biological activity. Therefore, robust analytical methods are required to ensure the correct enantiomer is carried forward during a synthetic campaign.

This guide will compare three principal methods for stereochemical confirmation:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating enantiomers and determining enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily through the use of chiral derivatizing agents like Mosher's acid, for determining the absolute configuration of chiral alcohols and amines.

  • Single-Crystal X-ray Crystallography: The gold standard for unambiguous determination of the absolute stereostructure of a molecule.

Comparative Analysis of Stereochemical Confirmation Techniques

The selection of an appropriate analytical technique for stereochemical confirmation depends on several factors, including the stage of the synthesis, the nature of the intermediate, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureChiral HPLCMosher's Method (NMR)X-ray Crystallography
Primary Information Enantiomeric ratio (er) / Enantiomeric excess (ee)Absolute configuration of chiral alcohols/aminesAbsolute and relative stereochemistry of the entire molecule
Sample Requirement Small amount of dissolved sample~1-5 mg of purified sample per diastereomeric esterHigh-quality single crystal (can be challenging to obtain)
Throughput HighModerateLow
Development Time Method development can be time-consumingRelatively fast once the protocol is establishedCrystal growth can be a lengthy and uncertain process
Confirmation Level Relative (compares enantiomers)Absolute (requires a known chiral derivatizing agent)Absolute and definitive
Instrumentation HPLC with a chiral stationary phase and detectorHigh-field NMR spectrometerSingle-crystal X-ray diffractometer
Cost ModerateModerateHigh

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for assessing the enantiomeric purity of synthetic intermediates. The separation is achieved by passing a solution of the analyte through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol for Enantiomeric Resolution of a Duocarmycin SA Intermediate:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is often effective for Duocarmycin-like structures.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane (B92381) and a polar alcohol modifier, such as isopropanol (B130326) or ethanol. The ratio is optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) Hexane:Isopropanol.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 25 °C, to ensure reproducibility.

  • Sample Preparation: Dissolve a small amount of the intermediate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] * 100.

Table 1: Representative Chiral HPLC Data for a Duocarmycin Intermediate

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 85:15 (v/v) Hexane:Isopropanol
Flow Rate 0.7 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) 99%
Mosher's Method for Absolute Configuration Determination

Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety leads to different chemical shifts for the protons in the vicinity of the chiral center in the two diastereomers.

Protocol for Mosher's Ester Analysis of a Chiral Alcohol Intermediate:

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve ~2-3 mg of the chiral alcohol intermediate in 0.5 mL of anhydrous deuterated pyridine (B92270) or a mixture of CDCl₃ and a small amount of pyridine.

    • To one tube, add a slight excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess (1.1-1.2 equivalents) of (S)-(+)-MTPA chloride.

    • Seal the tubes and allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial that the NMR acquisition parameters are identical for both samples.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of proton signals.

  • Data Analysis:

    • Assign the proton signals for the groups (L₁ and L₂) attached to the chiral carbon in both spectra.

    • Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S) - δ(R).

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the plane perpendicular to the C(α)-O bond, and protons with a negative Δδ value are on the other. Based on the known conformation of the MTPA esters, the absolute configuration of the alcohol can be deduced.

Table 2: Representative ¹H NMR Data for Mosher's Ester Analysis

Protonδ(R)-MTPA ester (ppm)δ(S)-MTPA ester (ppm)Δδ (δS - δR) (ppm)
H-a4.854.95+0.10
H-b2.102.02-0.08
H-c1.551.48-0.07
H-d3.753.86+0.11
Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space.

Protocol for X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques include:

    • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent.

    • Cooling: Slowly cooling a saturated solution of the compound.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

    • The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

    • For chiral molecules in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a high degree of confidence in the assignment.

Table 3: Representative Crystallographic Data for a Duocarmycin Intermediate

ParameterValue
Empirical Formula C₂₀H₂₂N₂O₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543(2)
b (Å) 12.126(3)
c (Å) 18.987(4)
Volume (ų) 1965.4(8)
R-factor (%) 4.2
Flack Parameter 0.02(5)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the confirmation of stereochemistry in a Duocarmycin SA intermediate.

stereochemistry_workflow cluster_synthesis Synthesis cluster_separation Separation & Purity cluster_confirmation Absolute Configuration Confirmation Racemic_Intermediate Racemic Intermediate Chiral_HPLC Chiral HPLC Racemic_Intermediate->Chiral_HPLC Separation Enantiomer_1 Enantiomer 1 Chiral_HPLC->Enantiomer_1 >99% ee Enantiomer_2 Enantiomer 2 Chiral_HPLC->Enantiomer_2 Mosher_Analysis Mosher's Analysis (NMR) Enantiomer_1->Mosher_Analysis Derivatization Xray_Crystallography X-ray Crystallography Enantiomer_1->Xray_Crystallography Crystallization Absolute_Configuration Confirmed Absolute Configuration Mosher_Analysis->Absolute_Configuration Xray_Crystallography->Absolute_Configuration

Caption: Workflow for Stereochemical Confirmation.

DNA Alkylation Pathway of Duocarmycin SA

The stereochemistry of Duocarmycin SA is crucial for its biological activity, which involves the alkylation of DNA. The following diagram illustrates the simplified mechanism.

DNA_Alkylation Duocarmycin_SA (+)-Duocarmycin SA (Correct Stereoisomer) DNA_Minor_Groove DNA Minor Groove (AT-rich region) Duocarmycin_SA->DNA_Minor_Groove Recognition Binding Non-covalent Binding DNA_Minor_Groove->Binding Activation Conformational Change & Spirocyclopropane Activation Binding->Activation Alkylation Nucleophilic Attack by Adenine N3 Activation->Alkylation Covalent_Adduct Covalent Duocarmycin-DNA Adduct Alkylation->Covalent_Adduct Apoptosis Cell Cycle Arrest & Apoptosis Covalent_Adduct->Apoptosis

Caption: Duocarmycin SA DNA Alkylation Pathway.

Conclusion

The confirmation of stereochemistry in the synthesis of Duocarmycin SA intermediates is a multifaceted task that relies on a combination of analytical techniques. Chiral HPLC is indispensable for determining enantiomeric purity, while Mosher's method and X-ray crystallography provide complementary and often definitive information about the absolute configuration. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their synthetic intermediates, ultimately contributing to the successful development of these potent anticancer agents.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Duocarmycin SA Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) or disposal protocol for "Duocarmycin SA intermediate-2" is publicly available. The following procedures are based on the known hazards of the final active compound, Duocarmycin SA, and general best practices for the disposal of highly potent cytotoxic and genotoxic materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Duocarmycin SA is an extremely potent cytotoxic agent, classified as a carcinogen, mutagen, and reproductive toxin.[1] Intermediates in its synthesis pathway should be handled with the same high level of caution. Proper disposal is critical to prevent occupational exposure and environmental contamination.

Hazard and Disposal Summary

The following table summarizes the key hazard classifications for Duocarmycin SA, which should be considered when handling any of its intermediates.

Hazard ClassificationGHS CodeDescriptionDisposal Consideration
Acute Toxicity, Oral H302Harmful if swallowed.Prevent ingestion and contamination of food/drink.
Germ Cell Mutagenicity H340May cause genetic defects.Handle as a genotoxic agent. Avoid all direct contact.
Carcinogenicity H350May cause cancer.Handle as a carcinogen. Use appropriate engineering controls.
Reproductive Toxicity H360May damage fertility or the unborn child.Handle as a reproductive toxin.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound and any contaminated materials.

1. Waste Segregation and Collection:

  • Primary Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials), and cleaning materials, must be placed in a designated, leak-proof hazardous waste container.[2]

  • Labeling: The container must be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," and the specific chemical name "this compound."[2][3]

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be immediately placed into a puncture-proof sharps container that is also labeled as "Cytotoxic Waste."[2][3]

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[1] Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.

2. Decontamination of Work Surfaces:

  • Physical Removal: Decontamination is primarily achieved through the physical removal of the compound.[4][5] Wipe all potentially contaminated surfaces with a disposable, absorbent material wetted with an appropriate solvent (e.g., alcohol) to ensure the compound is solubilized and removed.[1]

  • Cleaning Materials: All wipes and materials used for decontamination are considered cytotoxic waste and must be disposed of in the designated hazardous waste container.[2]

  • Chemical Inactivation: Chemical inactivation of many cytotoxic drugs is often ineffective and may create byproducts that are equally or more hazardous.[6] Therefore, it is not recommended without a validated protocol for this specific intermediate. High-temperature incineration is the preferred disposal method.[7]

3. Spill Management:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Contain: Absorb liquid spills with an inert, finely-powdered material (e.g., diatomite, universal binders).[1] For solid spills, gently cover with a wet cloth to avoid generating dust.[8]

  • Collect: Carefully collect all contaminated materials using appropriate tools (e.g., scoops, forceps) and place them into the designated cytotoxic waste container.

  • Decontaminate: Decontaminate the spill area as described in the section above.

4. Final Disposal:

  • Storage: Store the sealed cytotoxic waste container in a secure, designated area away from incompatible materials, pending pickup.

  • Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The standard and required method for destroying cytotoxic compounds is high-temperature incineration.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposal start Material Contaminated with This compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Place in Puncture-Proof Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Sealed, Labeled Liquid Cytotoxic Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Solid Cytotoxic Waste Container is_liquid->solid_container No (Solid Waste, PPE, Debris) final_disposal Store Securely for Pickup by Licensed Hazardous Waste Vendor (High-Temperature Incineration) sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Researchers: Essential Protocols for Handling Duocarmycin SA Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in work with Duocarmycin SA intermediate-2 must adhere to the following stringent safety and logistical protocols. This guidance, derived from safety data for the parent compound Duocarmycin SA, is designed to ensure the highest level of protection due to the compound's potent cytotoxic nature.

Duocarmycin SA is an extremely potent cytotoxic agent that functions as a DNA alkylating agent, demonstrating synergistic cytotoxicity against cancer cells.[1] Its intermediates are presumed to carry similar high-risk profiles. The following procedures provide a direct, step-by-step framework for safe handling, operation, and disposal.

Hazard Identification and Classification

Duocarmycin SA is classified with significant health risks.[2] Personnel must be fully aware of these hazards before commencing any work.

Hazard ClassificationGHS CodeHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Germ cell mutagenicityCategory 1A, 1BH340: May cause genetic defects
CarcinogenicityCategory 1A, 1BH350: May cause cancer
Reproductive toxicityCategory 1A, 1BH360: May damage fertility or the unborn child

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must utilize the following personal protective equipment. This is a mandatory, non-negotiable requirement for entry into and work within designated laboratory areas.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable. Double-gloving is required.
Body Protection Lab CoatDedicated, disposable, solid-front, back-closing gown.
ApronChemical-resistant apron worn over the lab coat.
Sleeve CoversDisposable sleeve covers.
Eye Protection Safety GogglesChemical splash-proof goggles.
Face Protection Face ShieldFull-face shield worn over safety goggles.
Respiratory Protection RespiratorA properly fitted NIOSH-approved respirator is required.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound, from preparation to disposal. Adherence to this workflow is critical to mitigate exposure risks.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Don Full PPE B Prepare Designated Work Area in Fume Hood A->B C Weigh Compound in Ventilated Balance Enclosure B->C D Perform Experimental Procedures C->D Transfer to Fume Hood E Decontaminate All Surfaces and Equipment D->E F Segregate and Label Hazardous Waste E->F Waste Segregation G Dispose of Waste in Accordance with Regulations F->G H Doff PPE in Designated Area G->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.